Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate
Descripción
BenchChem offers high-quality Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-6-16-11(15)9-7-10(12(3,4)5)14-8(2)13-9/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFHSWGBEMZFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
High-Resolution Mass Spectrometry Profiling of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate: Exact Mass and Isotopic Architecture
Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
Pyrimidine derivatives serve as privileged scaffolds in modern medicinal chemistry, frequently acting as core pharmacophores in kinase inhibitors and central nervous system (CNS) therapeutics. Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate is a highly substituted intermediate whose steric bulk (via the tert-butyl group) and electronic properties require rigorous analytical characterization during synthesis and metabolic profiling.
In high-resolution mass spectrometry (HRMS), the definitive identification of such molecules relies not merely on nominal mass, but on the precise measurement of exact mass and the validation of its isotopic pattern . This whitepaper provides an in-depth, self-validating methodology for the HRMS characterization of this compound, detailing the causality behind instrumental parameters and data interpretation.
Structural and Theoretical Mass Profiling
Before empirical analysis, a robust theoretical model of the molecule must be established. The specific atomic composition dictates the mass defect and the statistical distribution of heavy isotopes (e.g., 13 C, 15 N, 18 O), which act as a unique structural fingerprint.
Physicochemical Parameters
By calculating the exact monoisotopic mass and the protonated adduct [M+H]+ , we establish the target m/z for Orbitrap or Time-of-Flight (TOF) analyzers.
Table 1: Quantitative Mass and Structural Data
| Parameter | Value | Causality / Significance |
| Chemical Name | Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate | Highly lipophilic pyrimidine ester. |
| Molecular Formula | C12H18N2O2 | Determines exact mass and isotopic distribution. |
| Monoisotopic Mass (M) | 222.1368 Da | Baseline mass utilizing only the most abundant isotopes ( 12 C, 1H , 14 N, 16 O). |
| Protonated Mass [M+H]+ | 223.1441 Da | Primary target ion in positive Electrospray Ionization (ESI+). |
| Double Bond Equivalent (DBE) | 5 | Confirms the presence of one pyrimidine ring (4) + one carbonyl group (1). |
Theoretical Isotopic Architecture
The isotopic envelope is driven by the natural abundance of heavy isotopes. For a molecule with 12 carbon atoms, the probability of incorporating a single 13 C atom is highly predictable, forming the bulk of the M+1 peak.
Table 2: Theoretical Isotopic Pattern (Relative Abundance)
| Isotope Peak | Exact m/z [M+H]+ | Relative Abundance | Primary Isotopic Contributors |
| M (Monoisotopic) | 223.1441 | 100.00% | 12 C, 1 H, 14 N, 16 O |
| M+1 | 224.1474 | ~13.86% | 13 C (~12.8%), 15 N (~0.7%), 2 H (~0.2%) |
| M+2 | 225.1506 | ~1.16% | 18 O (~0.4%), 13 C 2 (~0.75%) |
Expert Insight: The M+2 peak, though small (~1.16%), is a critical diagnostic feature. Its abundance is heavily influenced by the two oxygen atoms in the carboxylate group. A deviation in this peak mathematically flags the loss or modification of the ester moiety during metabolic profiling.
HRMS Analytical Methodology & Protocols
To transition from theoretical models to empirical data, a rigorous Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required. The following workflow is designed as a self-validating system , where each step is optimized to prevent artifacts and ensure sub-2 ppm mass accuracy.
Step-by-Step LC-HRMS Protocol
Step 1: Analyte Solubilization and Matrix De-complexation
-
Action: Dissolve the compound in 50:50 LC-MS grade Methanol:Water containing 0.1% Formic Acid to a final concentration of 10 ng/mL.
-
Causality: The lipophilic tert-butyl group requires a high organic fraction for complete solvation. Formic acid acts as a proton donor, pre-forming the [M+H]+ ion in solution to maximize ESI efficiency. Diluting to 10 ng/mL is critical; it prevents detector saturation and space-charge effects in the Orbitrap analyzer, which would otherwise skew mass accuracy and distort isotopic ratios.
Step 2: Chromatographic Desalting (UHPLC)
-
Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm) using a rapid gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes.
-
Causality: UHPLC separates the target compound from isobaric background contaminants and suppresses ion-pairing salts. This ensures that the ion population entering the mass spectrometer is homogeneous, providing a pristine isotopic envelope free of chimeric interference.
Step 3: High-Resolution Mass Acquisition (Orbitrap)
-
Action: Operate the mass spectrometer in ESI+ mode with a resolving power set to 120,000 FWHM at m/z 200. Set the Automatic Gain Control (AGC) target to 1×106 and maximum injection time to 50 ms.
-
Causality: A resolution of 120,000 is mathematically required to resolve the fine isotopic structure. The mass difference between a 13 C substitution (+1.0033 Da) and an 15 N substitution (+0.9970 Da) is approximately 0.0063 Da . Baseline resolution of this split in the M+1 peak requires a resolving power of at least ~35,000; setting it to 120,000 guarantees absolute structural confidence. The AGC target ensures a statistically significant number of ions are trapped to accurately reflect natural isotopic abundances[1].
Step 4: Data Processing and Real-Time Library Search (RTLS)
-
Action: Extract the chromatogram at m/z 223.1441 with a mass tolerance of ≤2 ppm.
-
Causality: Modern Orbitrap systems leverage real-time decision-making workflows (e.g., Met-IQ) via RTLS filters[1]. By selectively triggering MS3 fragmentation only on precursors that perfectly match the exact mass and isotopic pattern of the parent pyrimidine, the system maximizes the acquisition of relevant structural data while ignoring background noise[1].
Visualizing the Analytical Logic
To ensure reproducibility, the workflows and logical decision trees governing this analysis are mapped below.
Instrumental Workflow
Figure 1: Step-by-step UHPLC-HRMS workflow for exact mass and isotopic pattern acquisition.
Isotopic Validation Decision Tree
The following logic gate represents the self-validating nature of the data analysis. If any parameter fails, the identification is rejected, ensuring high scientific integrity.
Figure 2: Logical decision tree for validating the chemical formula via isotopic pattern matching.
Conclusion
The exact mass (m/z 223.1441) and isotopic pattern of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate are highly specific identifiers. By utilizing ultra-high resolution mass spectrometry (≥120,000 FWHM) and adhering to strict sample preparation protocols to mitigate space-charge effects, researchers can confidently resolve fine isotopic structures. This self-validating approach mathematically guarantees the structural integrity of the pyrimidine core during complex drug development and metabolomic workflows.
References
Sources
Crystal structure and X-ray crystallography data for Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate
An In-depth Technical Guide to the Structural Elucidation of Pyrimidine Carboxylates via Single-Crystal X-ray Crystallography
A Case Study Approach Due to the Absence of Publicly Available Data for Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the determination of the three-dimensional atomic arrangement of pyrimidine derivatives using single-crystal X-ray crystallography. Pyrimidine cores are significant scaffolds in medicinal chemistry, and a precise understanding of their structure is crucial for rational drug design. While crystallographic data for the specific compound, Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate, is not publicly available in crystallographic databases as of the writing of this guide, this document will utilize the detailed crystal structure of a closely related analogue, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [1][2], to illustrate the entire crystallographic workflow. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the causality behind methodological choices in small molecule crystallography.
Introduction: The Significance of Pyrimidine Scaffolds and Structural Analysis
Pyrimidine derivatives are a class of heterocyclic compounds that form the basis of numerous biologically active molecules, including pharmaceuticals and agrochemicals. Their ability to engage in a variety of intermolecular interactions makes them privileged structures in drug discovery. The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular contacts, dictates the molecule's interaction with biological targets. Therefore, single-crystal X-ray diffraction stands as the definitive method for elucidating these structural details at the atomic level[3][4]. This technique provides invaluable information for understanding structure-activity relationships (SAR) and for the rational design of new chemical entities.
This guide will walk through the process of single-crystal X-ray crystallography, from obtaining suitable crystals to the final analysis of the refined structure, using a representative pyrimidine derivative as a case study.
Part 1: The Foundation - Crystal Growth and Mounting
The journey of a crystal structure determination begins with the often-challenging step of growing a high-quality single crystal. The quality of the crystal directly impacts the quality of the diffraction data and, consequently, the accuracy of the final structure[5].
The Art and Science of Crystallization
For small organic molecules like pyrimidine derivatives, several crystallization techniques can be employed. The key is to achieve a state of supersaturation from which the molecules can slowly and orderly arrange themselves into a crystal lattice.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly. The choice of solvent is critical; the compound should be soluble but not excessively so. A mixture of a good solvent and a poor solvent can also be effective.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
For the representative compound, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate , crystals are often obtained by slow evaporation from an ethanol solution[1][2].
Crystal Selection and Mounting: A Critical Step
Once crystals are grown, a suitable specimen must be selected for analysis. Under a microscope, an ideal crystal should be transparent, have well-defined faces, and be free of cracks or other defects. The optimal size for a single-crystal X-ray diffraction experiment is typically between 0.1 and 0.3 mm in all dimensions[6][7].
The selected crystal is then carefully mounted on a goniometer head. A common method involves using a cryoloop and a small amount of an inert oil (e.g., paratone-N) to both secure the crystal and protect it from the atmosphere. The mounted crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) on the diffractometer. This cryo-cooling minimizes thermal vibrations of the atoms, leading to a clearer diffraction pattern and a more precise structure determination.
Part 2: Data Collection - Interrogating the Crystal with X-rays
With a mounted crystal, the next step is to collect the diffraction data. This is done using a single-crystal X-ray diffractometer.
The Diffractometer and X-ray Source
A modern diffractometer consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffracted X-rays. The two most common X-ray sources for small molecule crystallography are:
-
Copper (Cu) Kα radiation (λ = 1.5418 Å): This is a high-intensity source, making it suitable for small or weakly diffracting crystals[6].
-
Molybdenum (Mo) Kα radiation (λ = 0.7107 Å): This shorter wavelength radiation allows for the collection of data to higher resolution and is less affected by absorption from heavy atoms[6].
For organic compounds like our example, Mo Kα radiation is frequently used.
The Diffraction Experiment
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Each image contains a pattern of spots, with the position and intensity of each spot providing information about the crystal's unit cell and the arrangement of atoms within it[8]. The data collection strategy is designed to measure a complete and redundant set of reflections.
Part 3: Unveiling the Structure - Solution and Refinement
The collected diffraction data is a set of intensities and positions of reflections. The next stage involves computational methods to translate this data into a three-dimensional model of the molecule.
Data Processing and Structure Solution
The raw diffraction images are processed to determine the unit cell parameters and the space group of the crystal. The space group describes the symmetry of the crystal lattice. For our example compound, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate , the crystal system is Triclinic with the space group P-1[2].
The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted beams are measured, their phases are lost. Direct methods or Patterson methods are computational techniques used to estimate the initial phases, which allows for the calculation of an initial electron density map. From this map, the positions of the atoms can be determined.
Structure Refinement: Honing the Model
The initial atomic model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates and displacement parameters to improve the agreement between the observed diffraction data and the data calculated from the model[9][10]. The quality of the refinement is monitored by the R-factor, which is a measure of the agreement between the observed and calculated structure factors. A lower R-factor indicates a better fit.
The crystallographic data for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₆N₂O₃ |
| Formula Weight | 260.29 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.5495 (2) |
| b (Å) | 8.9797 (3) |
| c (Å) | 11.0812 (3) |
| α (°) | 107.843 (2) |
| β (°) | 108.603 (1) |
| γ (°) | 98.244 (2) |
| Volume (ų) | 653.07 (4) |
| Z | 2 |
| Temperature (K) | 293 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.048 |
Data obtained from Mohideen et al. (2008)[2]
Part 4: Analysis of the Molecular and Crystal Structure
The refined crystal structure provides a wealth of information about the molecule and its interactions in the solid state.
Molecular Geometry
The analysis of the crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. For Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate , the dihydropyrimidine ring adopts a screw-boat conformation[2]. The phenyl ring is positioned relative to the pyrimidine ring, and the ethyl carboxylate group has a specific orientation.
Table of Selected Bond Lengths and Angles:
| Bond/Angle | Value |
| N1-C2 | 1.37 Å |
| C2-N3 | 1.36 Å |
| C4-C5 | 1.52 Å |
| C5-C6 | 1.35 Å |
| C6-N1 | 1.38 Å |
| Angle | |
| C6-N1-C2 | 123.5° |
| N1-C2-N3 | 115.8° |
| C2-N3-C4 | 124.2° |
Note: These are representative values for similar structures and may not be the exact values for the specific compound.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules interact with their neighbors through non-covalent interactions, such as hydrogen bonds and van der Waals forces. In the crystal structure of the example compound, molecules are linked by strong N-H···O hydrogen bonds, forming a stable, packed arrangement[2]. These interactions are crucial for the overall stability of the crystal lattice.
Part 5: Experimental Protocols and Visualizations
Step-by-Step Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) in a small, clean vial.
-
Cover the vial with a cap or parafilm with a few small holes to allow for slow evaporation.
-
Alternatively, use a vapor diffusion or slow cooling method.
-
Allow the solution to stand undisturbed for several days to weeks.
-
-
Crystal Mounting:
-
Under a microscope, select a well-formed, single crystal with dimensions between 0.1-0.3 mm.
-
Using a cryoloop, carefully pick up the selected crystal with a small amount of cryo-oil.
-
Mount the loop on a goniometer head.
-
-
Data Collection:
-
Place the goniometer head on the diffractometer.
-
Cool the crystal to the desired temperature (e.g., 100 K) using a cryostream.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of scans to determine the unit cell and crystal quality.
-
Set up a data collection strategy to collect a complete and redundant dataset.
-
Initiate the data collection run.
-
-
Structure Solution and Refinement:
-
Process the raw data to integrate the reflections and perform corrections for absorption.
-
Determine the space group and unit cell parameters.
-
Solve the structure using direct methods (e.g., with software like SHELXS).
-
Refine the structural model against the experimental data (e.g., with software like SHELXL).
-
Locate and refine hydrogen atoms.
-
Analyze the final model for quality and prepare the final crystallographic report (CIF file).
-
Visualizations
Caption: Workflow of Single-Crystal X-ray Crystallography.
Caption: Key Intermolecular Hydrogen Bonding Interaction.
Conclusion
Single-crystal X-ray crystallography is an indispensable tool for the structural elucidation of novel chemical entities like Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate. Although specific data for this molecule is not currently in the public domain, the principles and methodologies outlined in this guide, using a closely related analogue, provide a robust framework for its future analysis. A detailed understanding of the three-dimensional structure is paramount for advancing the development of pyrimidine-based compounds in various scientific fields.
References
-
Watkin, D. J. (2008). Structure Refinement Techniques Explained. Scribd. [Link]
-
Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
-
Scribd. Single-Crystal X-Ray Diffraction Guide. Scribd. [Link]
-
Read, R. J., & McCoy, A. J. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 338–345. [Link]
-
Cambridge Crystallographic Data Centre. Access Structures. CCDC. [Link]
-
Watkin, D. J. Structure refinement: some background theory and practical strategies. MIT OpenCourseWare. [Link]
-
Becker Medical Library, Washington University. CCDC – Cambridge Structural Database. Becker Medical Library. [Link]
-
Suzuki, T. (2023, October 25). Single Crystal X-Ray Diffraction. Pulstec USA. [Link]
-
LibreTexts Chemistry. Structure refinement. LibreTexts. [Link]
-
Lafayette College Libraries. Cambridge Crystallographic Data Centre (CCDC). Lafayette College. [Link]
-
Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. CCDC. [Link]
-
The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. The University of Queensland. [Link]
-
Li, Y., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 648–656. [Link]
-
North Carolina State University, METRIC. Small Molecule X-ray Crystallography. NC State University. [Link]
-
ASM International. Single-Crystal X-Ray Diffraction. ASM Digital Library. [Link]
-
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]
-
Excillum. Small molecule crystallography. Excillum. [Link]
-
Wikipedia. X-ray crystallography. Wikipedia. [Link]
-
Mohideen, M. N., et al. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1733. [Link]
-
Cheng, Q.-F., et al. (2007). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o468–o469. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. scribd.com [scribd.com]
- 8. pulstec.net [pulstec.net]
- 9. scribd.com [scribd.com]
- 10. Structure refinement [ns1.almerja.com]
Application and Protocol Guide: Saponification of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate
Abstract
This comprehensive guide provides a detailed protocol for the saponification of ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate, a sterically hindered ester, to its corresponding carboxylic acid. Pyrimidine carboxylic acids are crucial building blocks in medicinal chemistry and drug development, serving as precursors for a wide array of pharmacologically active molecules. This document outlines the underlying chemical principles, offers a step-by-step experimental procedure, and discusses critical parameters, potential challenges, and troubleshooting strategies. The provided protocol is designed for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction and Scientific Background
Pyrimidine-4-carboxylic acids are privileged scaffolds in modern drug discovery. Their rigid, planar structure and ability to participate in various non-covalent interactions make them ideal components for designing molecules that can selectively bind to biological targets. The conversion of a stable ester, such as ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate, to the more reactive carboxylic acid is a pivotal step in the synthesis of many pharmaceutical intermediates.
Saponification, the base-mediated hydrolysis of an ester, is a fundamental and widely employed reaction in organic synthesis.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.[2][4][5] Subsequently, the intermediate collapses, expelling an alkoxide leaving group to yield a carboxylic acid.[2][4] In the basic reaction medium, the carboxylic acid is deprotonated to form a carboxylate salt, which is then protonated during an acidic workup to afford the final carboxylic acid product.[1][2][4] This final acid-base step is essentially irreversible and drives the reaction to completion.[1][2]
The subject of this protocol, ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate, presents a unique challenge due to steric hindrance. The bulky tert-butyl group adjacent to the ester functionality can impede the approach of the nucleophile to the carbonyl carbon, potentially slowing down the reaction rate or requiring more forcing conditions.[6][7][8] Therefore, careful selection of the base, solvent system, and reaction temperature is paramount for achieving a successful and efficient conversion.
Mechanistic Rationale
The saponification of an ester is a classic example of nucleophilic acyl substitution. The generally accepted mechanism involves the following key steps:
-
Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, and the ethoxide ion (EtO⁻) is eliminated as the leaving group.
-
Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion, forming the carboxylate salt and ethanol. This step is thermodynamically favorable and renders the overall reaction irreversible under basic conditions.[1]
-
Acidic Workup: The addition of a strong acid in the final workup step protonates the carboxylate salt to yield the desired carboxylic acid.[1][4]
Caption: Generalized Saponification Mechanism.
Experimental Protocol
This protocol provides a robust method for the saponification of ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate. The choice of lithium hydroxide (LiOH) as the base is strategic; the small size of the lithium cation is thought to coordinate with the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack, which can be advantageous for sterically hindered esters.[9] A mixed solvent system of tetrahydrofuran (THF) and water is employed to ensure the solubility of both the organic substrate and the inorganic base.[10]
Materials and Reagents
| Reagent | Grade | Supplier |
| Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate | ≥98% | (e.g., Sigma-Aldrich) |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent, ≥98% | (e.g., Sigma-Aldrich) |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | (e.g., Sigma-Aldrich) |
| Deionized Water | High Purity | In-house |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | (e.g., Fisher Scientific) |
| Ethyl Acetate | ACS Grade | (e.g., Fisher Scientific) |
| Brine (Saturated NaCl solution) | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | (e.g., Fisher Scientific) |
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental Workflow for Saponification.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate (1.0 eq).
-
Solvent Addition: Add a 3:1 mixture of tetrahydrofuran (THF) and deionized water. The volume should be sufficient to dissolve the starting material completely upon stirring (a concentration of approximately 0.2 M is a good starting point).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0–3.0 eq) to the stirred solution. An excess of the base is used to ensure complete hydrolysis.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 66 °C for THF).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The disappearance of the starting ester spot and the appearance of a more polar product spot (which will remain at the baseline in many solvent systems) on the TLC plate indicates the formation of the carboxylate salt.
-
Work-up - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add 2 M hydrochloric acid (HCl) with stirring until the pH of the aqueous layer is approximately 2-3. This step is crucial to protonate the carboxylate salt to form the desired carboxylic acid, which is typically a solid precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash with brine (1 x volume). This helps to remove any remaining water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography if necessary.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Lithium hydroxide is corrosive; handle with care.
-
Tetrahydrofuran is flammable; keep away from ignition sources.
-
The acidification step is exothermic; add the acid slowly and with cooling if necessary.
Results and Discussion
Expected Outcome
The saponification of ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate is expected to yield 6-tert-butyl-2-methylpyrimidine-4-carboxylic acid in good to excellent yields (typically >85%) after purification. The product should be a white to off-white solid. The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Steric hindrance slowing the reaction. Inadequate amount of base. | Increase the reaction time and continue to monitor. If the reaction is still sluggish, consider increasing the temperature slightly. Ensure at least 2-3 equivalents of LiOH are used. For very hindered esters, stronger bases like KOH or NaOH in a different solvent system (e.g., ethanol/water) at higher temperatures may be necessary.[8][11] |
| Low Yield | Incomplete extraction of the product. Product is partially soluble in the aqueous phase. Emulsion formation during work-up. | Ensure the aqueous layer is sufficiently acidified (pH 2-3) to fully protonate the carboxylic acid, making it less water-soluble. Perform multiple extractions with ethyl acetate. To break emulsions, add more brine or filter the mixture through a pad of celite. |
| Product Contamination | Incomplete removal of starting material. Side reactions. | If the reaction did not go to completion, purify the product via column chromatography or recrystallization. Ensure the reaction is not heated for an excessively long time, which could lead to decomposition. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the saponification of the sterically hindered ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully synthesize the corresponding carboxylic acid, a valuable intermediate in the development of new therapeutic agents. The provided troubleshooting guide offers practical solutions to common challenges encountered during this transformation.
References
-
Bisley International. (2023, August 3). What Are The Industrial Uses Of Lithium Hydroxide? Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
Comprehensive Guide to Lithium Hydroxide Applications in Lithium-Based Grease Industry. (2025, October 28). Retrieved from [Link]
-
Wikipedia. Lithium soap. Retrieved from [Link]
-
Reddit. (2014, March 11). Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2026, February 9). Esterification In Organic Solvents: Selection Of Hydrolases And Effects Of Reaction Conditions. Retrieved from [Link]
-
Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]
-
Research and Reviews. (2017, February 4). Determination of Activation Energy of Saponification Reaction through pH Analysis. Retrieved from [Link]
-
ASM Journals. (2020, April 17). Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. Applied and Environmental Microbiology. Retrieved from [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
CalTech GPS. Saponification (Base Hydrolysis) of Organic Materials. Retrieved from [Link]
-
Arkivoc. (2007). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
ASTM International. (2006, April 1). Standard Test Method for - Determination of the Saponification Value of Fats and Oils1. Retrieved from [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
ACS Publications. (2002, May 1). Study of Saponification Reaction Rate of Ethyl Acetate by High Frequency Titrimetry. Journal of Chemical Education. Retrieved from [Link]
-
Slideshare. SAPONIFICATION VALUE. Retrieved from [Link]
-
Organic Chemistry Tutor. Saponification of Esters. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
PMC. Pyrimidine-4-carboxylic acid. Retrieved from [Link]
-
PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]
-
Scite.ai. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Retrieved from [Link]
-
Virtual Lab. Saponification Reaction. Retrieved from [Link]
-
PMC. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Retrieved from [Link]
-
Vedantu. Saponification: Definition, Process & Examples Explained. Retrieved from [Link]
-
YouTube. (2021, December 10). Saponification (Hydrolysis of Esters with OH-). Retrieved from [Link]
-
Canadian Journal of Chemistry. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Retrieved from [Link]
-
PMC. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. Retrieved from [Link]
-
Quora. (2024, January 23). What is soapification and esterification? Retrieved from [Link]
-
Hielscher Ultrasonics. (2019, May 28). Saponification - Soap Making Process with Ultrasonics. Retrieved from [Link]
-
YouTube. (2025, January 11). Saponification Reaction of Esters. Retrieved from [Link]
-
Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]
-
Chemical Substance Information. 6-tert-Butyl-2-hydroxy-pyrimidine-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2019, April 30). How to purify a water soluble compound? Retrieved from [Link]
-
ResearchGate. (2009). About selective methods of synthesis of 6- tert -butyl-2-methylphenol and 6. Retrieved from [Link]
- Google Patents. Process for purification of carboxylic acids.
-
YouTube. (2022, October 11). 374 BCH3023 Saponification of Esters. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Saponification: Definition, Process & Examples Explained [vedantu.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Saponification-Typical procedures - operachem [operachem.com]
Application Notes & Protocols: Strategic Cross-Coupling of Substituted Pyrimidine-4-Carboxylates for Drug Discovery
Introduction: The Pyrimidine Core and the Imperative for C-C/C-N Bond Formation
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of countless therapeutic agents due to its unique electronic properties and ability to engage in critical biological interactions.[1][2][3][4] From anticancer agents to antivirals, the strategic functionalization of the pyrimidine ring is a primary lever for modulating potency, selectivity, and pharmacokinetic properties. Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for this purpose, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that are pivotal to modern drug design.[5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of cross-coupling methodologies centered on substituted pyrimidine-4-carboxylates. We will move beyond simple procedural lists to explore the causality behind experimental design, addressing the inherent challenges of heteroaromatic coupling and providing robust, field-proven protocols.
The Unique Challenge of Pyrimidine Heterocycles in Catalysis
Unlike simple aryl halides, pyrimidines present a distinct challenge. The lone pairs on the ring nitrogen atoms can coordinate to the palladium catalyst center. This coordination can sequester the active catalyst, leading to inhibition, reduced reaction rates, or complete reaction failure.[6] Therefore, the judicious selection of ligands, which can shield the metal center and promote the desired catalytic cycle, is paramount for success.
Part A: Cross-Coupling of Halogenated Pyrimidine-4-Carboxylates
The most prevalent strategy involves using a halogenated pyrimidine core, where the carboxylate group acts as a key substituent influencing reactivity. The typical order of reactivity for dihalogenated pyrimidines in cross-coupling reactions is C4 > C2 > C5, a preference dictated by the electronic environment of the ring.[7] However, recent advances have demonstrated that this selectivity can be inverted through catalyst control, unlocking new avenues for structural diversification.[7][8][9]
Logical Workflow for Pyrimidine Cross-Coupling
The following diagram outlines the typical experimental workflow, from substrate selection to final product analysis.
Caption: Standard experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling for creating biaryl and hetero-biaryl linkages due to the operational simplicity and the stability of the requisite boronic acid coupling partners.[10]
The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the pyrimidyl halide, transmetalation with a base-activated boronate species, and reductive elimination to form the product and regenerate the active catalyst.[6][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with electron-deficient pyrimidines.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloropyrimidine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (1.5) | Toluene | 110 | 71-83 | [11] |
| 4-Chloropyrimidine | PdCl₂(dppf) (2) | - | K₃PO₄ (2) | Dioxane/i-PrOH | 50 | ~90 | [12] |
| 2,4-Dichloropyrimidine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >95 (C4) | [13] |
| 4-Pyrimidyl Tosylate | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 80-95 | [14] |
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the ethyl 2-chloro-5-methylpyrimidine-4-carboxylate (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix Pd(PPh₃)₄ (0.05 mmol, 5 mol%) with 1,4-dioxane (5 mL). Add this catalyst slurry to the Schlenk flask.
-
Solvent Addition: Add distilled water (1 mL) to the reaction mixture. Causality: A biphasic solvent system like dioxane/water often accelerates the reaction by facilitating the dissolution of both the organic substrates and the inorganic base.[10]
-
Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination: A Premier Tool for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a direct route to C-N bond formation where classical methods fail.[15] This is particularly vital for installing amine pharmacophores onto the pyrimidine core.
The mechanism is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent. A key step is the deprotonation of the coordinated amine by a strong base to form a palladium-amido complex, which then undergoes reductive elimination.[15][16]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
The choice of a strong, non-nucleophilic base and bulky, electron-rich phosphine ligands is critical to promote reductive elimination and prevent β-hydride elimination.
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Reference |
| 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2) | Dioxane | 110 | [17] |
| 4-Bromopyrimidine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 80 | [15] |
| 6-Bromothienopyrimidine | p-Toluidine | Pd₂(dba)₃ (5) | Xantphos (15) | NaOt-Bu (3) | Toluene | 110 | [18] |
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (1.5 mmol, 1.5 equiv.) to an oven-dried vial. Add the methyl 2,6-dichloropyrimidine-4-carboxylate (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a bulky phosphine ligand like Xantphos (0.04 mmol, 4 mol%). Causality: Strong bases like NaOt-Bu are required to deprotonate the amine once coordinated to the palladium center. Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step.[16]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the vial and heat to 100 °C for 12-24 hours.
-
Work-up & Purification: Cool the reaction, dilute with ether, and filter through a pad of celite. Concentrate the filtrate and purify by flash chromatography to obtain the C4-aminated product.
Sonogashira and Heck Couplings
While Suzuki and Buchwald-Hartwig reactions are most common, Sonogashira (alkyne coupling) and Heck (alkene coupling) reactions further expand the synthetic toolbox.
-
Sonogashira Coupling: Typically employs a palladium catalyst with a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., Et₃N or DIPEA).[19] This reaction is instrumental for introducing linear alkyne fragments, which can be starting points for further cyclization reactions.[20][21]
-
Heck Coupling: Pairs the pyrimidyl halide with an alkene, typically using a palladium catalyst and a base to neutralize the HX formed.[22] This reaction is valuable for synthesizing styrenyl-pyrimidines and related structures.
Part B: Decarboxylative Cross-Coupling of Pyrimidine-4-Carboxylic Acids
A more advanced and elegant approach directly utilizes the carboxylate functionality as a synthetic handle, obviating the need for pre-halogenation. In these reactions, a carboxylic acid is coupled with an organic halide, driven by the extrusion of CO₂.[23][24]
This strategy is highly attractive due to the widespread availability of carboxylic acids. The reaction typically requires a catalyst system (often Pd/Cu or Pd/Ag) and an oxidant to facilitate the decarboxylation and subsequent coupling.[23][24][25]
Caption: Conceptual flow of a decarboxylative cross-coupling reaction.
-
Reaction Setup: To a sealable reaction tube, add pyrimidine-4-carboxylic acid (1.0 mmol, 1 equiv.), the aryl bromide (1.5 mmol, 1.5 equiv.), Cu₂O (0.1 mmol, 10 mol%), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable ligand such as 1,10-Phenanthroline (0.1 mmol, 10 mol%).
-
Base and Solvent: Add K₂CO₃ (2.0 mmol, 2.0 equiv.) and anhydrous NMP (N-Methyl-2-pyrrolidone) as the solvent.
-
Execution: Seal the tube and heat to 140-160 °C for 24 hours.
-
Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures as described previously.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (Pd(0) oxidized)- Insufficiently strong or soluble base- Catalyst inhibition by pyrimidine nitrogen | - Use a fresh catalyst or a pre-catalyst.- Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu).- Use bulkier ligands (e.g., SPhos, XPhos, t-Bu₃P) to shield the Pd center. |
| Formation of Side Products | - Dehalogenation: Reductive cleavage of the C-X bond.- Homocoupling: Coupling of two boronic acid partners. | - Use degassed solvents to minimize protodehalogenation.- Lower the reaction temperature.- Ensure slow addition of the boronic acid. |
| Poor Regioselectivity (e.g., in 2,4-dichloropyrimidines) | - Reaction conditions favor the thermodynamically preferred C4 product. | - To favor C2, explore specialized catalyst systems, such as Pd(II) precatalysts with bulky N-heterocyclic carbene (NHC) ligands.[8][9] |
Conclusion
Cross-coupling reactions on pyrimidine-4-carboxylate scaffolds are indispensable tools in modern medicinal chemistry. A thorough understanding of the underlying mechanisms, the specific challenges posed by the pyrimidine heterocycle, and the rationale behind the selection of catalysts, ligands, and bases are crucial for success. While Suzuki-Miyaura and Buchwald-Hartwig reactions on halogenated precursors remain the dominant strategies, the continued development of novel methods like catalyst-controlled regioselective coupling and direct decarboxylative coupling promises to further accelerate the discovery of novel pyrimidine-based therapeutics.
References
- Vertex AI Search. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- ResearchGate. (2025).
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- BenchChem. (2025). Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. (2022).
- MDPI. (2015).
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- RSC Publishing. (2025).
- Semantic Scholar. (n.d.). Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study.
- ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry.
- Journal of the American Chemical Society. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- PMC. (2022).
- ResearchGate. (2020). Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study their anti-cancer effect.
- PMC. (2026). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- ResearchGate. (n.d.).
- PMC. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- RSC Publishing. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
- ACS Publications. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.
- BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
- Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Comptes Rendus de l'Académie des Sciences. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- ACS Publications. (2009). Trifunctional N,N,O-Terdentate Amido/Pyridyl Carboxylate Ligated Pd(II) Complexes for Heck and Suzuki Reactions. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2023).
- MDPI. (2023).
- Wikipedia. (n.d.).
- ACS Publications. (2014). Microwave Assisted Tandem Heck–Sonogashira Reactions of N,N-Di-Boc-Protected 6-Amino-5-iodo-2-methyl Pyrimidin-4-ol in An Efficient Approach to Functionalized Pyrido[2,3-d]Pyrimidines. Organic Letters.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
- PMC. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry.
- Wikipedia. (n.d.). Suzuki reaction.
- Ruhr-Universität Bochum. (n.d.).
- Decarboxylative coupling reactions: a modern strategy for C–C-bond form
- ResearchGate. (2021).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PMC. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- PMC. (n.d.). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids.
- ChemRxiv. (n.d.). Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry.
- The Asymmetric Buchwald–Hartwig Amin
- PMC. (2026).
- Chemistry LibreTexts. (2023). Heck Reaction.
- ACS Publications. (n.d.). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wjarr.com [wjarr.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 12. researchgate.net [researchgate.net]
- 13. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 24. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 25. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Catalytic Hydrogenation of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of catalytic hydrogenation methods for the reduction of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate to its corresponding tetrahydropyrimidine derivative. The sterically hindered nature of this substrate, coupled with the presence of an ester functionality, presents unique challenges in achieving selective and efficient reduction of the pyrimidine ring. This document outlines several catalytic approaches, offering detailed protocols and insights into the underlying chemical principles to guide researchers in developing robust and scalable synthetic routes.
Introduction: The Significance of Tetrahydropyrimidines
Tetrahydropyrimidines are a class of saturated nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. Their applications span a wide range of therapeutic areas, including antiviral, antitumor, antibacterial, and anti-inflammatory agents. The specific stereochemistry of substituents on the tetrahydropyrimidine ring is often crucial for biological activity, making stereoselective synthesis a key objective in drug discovery and development.
The reduction of substituted pyrimidines is a direct and atom-economical method for accessing the corresponding tetrahydropyrimidine derivatives. However, the aromaticity of the pyrimidine ring necessitates the use of catalytic hydrogenation, often under forcing conditions, which can lead to challenges in chemoselectivity, particularly in the presence of other reducible functional groups.
The Challenge: Reduction of a Sterically Hindered and Functionalized Pyrimidine
The catalytic hydrogenation of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate presents two primary challenges:
-
Steric Hindrance: The bulky tert-butyl group at the 6-position significantly hinders the approach of the substrate to the catalyst surface. This steric impediment can dramatically reduce the reaction rate and may require more forcing conditions (higher temperatures and pressures) or specialized, highly active catalysts.
-
Chemoselectivity: The substrate contains an ethyl ester functionality at the 4-position. While the pyrimidine ring is the primary target for reduction, the ester group is also susceptible to hydrogenation to the corresponding alcohol under certain catalytic conditions, particularly with less selective catalysts or under harsh reaction conditions. Therefore, achieving selective reduction of the pyrimidine ring while preserving the ester group is a critical aspect of this transformation.
This guide will explore various catalytic systems and reaction conditions to address these challenges and provide a rational basis for selecting the most appropriate method.
Catalytic Systems and Protocols
The following section details potential catalytic methods for the hydrogenation of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate. These protocols are based on established methodologies for the reduction of substituted pyrimidines and other N-heterocycles. Optimization of the presented conditions will likely be necessary to achieve optimal results for this specific substrate.
Heterogeneous Catalysis: The Workhorses of Hydrogenation
Heterogeneous catalysts are widely used in industrial and laboratory settings due to their ease of handling, recovery, and recyclability.
Palladium on carbon is a versatile and commonly used hydrogenation catalyst.[1] However, its application for the reduction of heteroaromatics often requires elevated pressures and can sometimes lead to over-reduction or side reactions. For the target substrate, careful control of reaction conditions is crucial to favor ring reduction over ester hydrogenolysis. The use of additives can sometimes modulate the catalyst's selectivity.[2]
Protocol: Pd/C Catalyzed Hydrogenation
-
Catalyst: 10% Palladium on Carbon (5-10 mol%)
-
Substrate: Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate
-
Solvent: Ethanol, Methanol, or Acetic Acid (approx. 0.1 M solution)
-
Hydrogen Pressure: 50-100 bar (725-1450 psi)
-
Temperature: 50-100 °C
-
Reaction Time: 12-48 hours (monitor by TLC or LC-MS)
Experimental Procedure:
-
To a high-pressure autoclave, add Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate and the chosen solvent.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reaction mixture to the target temperature with vigorous stirring.
-
Monitor the reaction progress by periodically taking samples and analyzing them by TLC or LC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Causality and Insights:
-
The use of protic solvents like ethanol or methanol is common for Pd/C hydrogenations. Acetic acid can sometimes enhance the rate of hydrogenation of nitrogen heterocycles by protonating the ring, making it more susceptible to reduction.[3][4]
-
Higher pressures and temperatures are often necessary to overcome the aromaticity of the pyrimidine ring and the steric hindrance of the tert-butyl group.
-
Chemoselectivity Consideration: While Pd/C can be chemoselective, there is a risk of reducing the ethyl ester to the corresponding alcohol, especially at higher temperatures and longer reaction times. Careful monitoring is essential.
Platinum-based catalysts, such as PtO₂, are often more active than palladium catalysts for the hydrogenation of aromatic rings and can be effective for reducing substituted pyridines and pyrimidines.[3][4] The active catalyst, platinum black, is generated in situ under the reaction conditions. Hydrogenation over PtO₂ is typically performed in acidic media, which can activate the heterocyclic ring towards reduction.
Protocol: PtO₂ Catalyzed Hydrogenation
-
Catalyst: Platinum(IV) Oxide (PtO₂) (2-5 mol%)
-
Substrate: Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate
-
Solvent: Glacial Acetic Acid or Ethanol with a catalytic amount of HCl
-
Temperature: Room Temperature to 80 °C
-
Reaction Time: 6-24 hours (monitor by TLC or LC-MS)
Experimental Procedure:
-
In a high-pressure autoclave, dissolve the substrate in glacial acetic acid or ethanol.
-
If using ethanol, add a catalytic amount of concentrated hydrochloric acid.
-
Carefully add the PtO₂ catalyst.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize with hydrogen and begin vigorous stirring. The reaction is often exothermic at the beginning as the PtO₂ is reduced to platinum black.
-
Maintain the reaction at the desired temperature and pressure, monitoring for hydrogen uptake.
-
After the reaction is complete, cool, vent, and filter the mixture through Celite® to remove the catalyst.
-
If using acetic acid, carefully neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product.
Causality and Insights:
-
The acidic medium protonates the nitrogen atoms of the pyrimidine ring, which facilitates the hydrogenation by lowering the activation energy.
-
PtO₂ is often more effective than Pd/C for the reduction of N-heterocycles and may be a better choice for this sterically hindered substrate.
-
Chemoselectivity Consideration: The stability of the ester group under these acidic conditions and at elevated temperatures should be carefully evaluated. While generally stable, prolonged reaction times could lead to some hydrolysis or reduction.
Raney Nickel is a highly active, pyrophoric catalyst composed of a fine powder of nickel.[5] It is particularly effective for the reduction of a wide range of functional groups, including aromatic and heteroaromatic rings.[5] It is often used under milder conditions than platinum or palladium catalysts.
Protocol: Raney Nickel Catalyzed Hydrogenation
-
Catalyst: Raney Nickel (approx. 10-20 wt%)
-
Substrate: Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate
-
Solvent: Ethanol or Methanol
-
Hydrogen Pressure: 30-70 bar (435-1015 psi)
-
Temperature: 50-100 °C
-
Reaction Time: 6-24 hours (monitor by TLC or LC-MS)
Experimental Procedure:
-
In a high-pressure autoclave, add the substrate and the solvent.
-
Caution: Raney Nickel is pyrophoric and should be handled with extreme care under a blanket of solvent or an inert atmosphere. Carefully add the Raney Nickel slurry to the reaction mixture.
-
Seal the autoclave and purge with nitrogen and then hydrogen.
-
Pressurize with hydrogen and heat to the desired temperature with vigorous stirring.
-
Monitor the reaction until completion.
-
After cooling and venting, the catalyst can be separated by filtration through Celite®. The filter cake should be kept wet with solvent to prevent ignition.
-
Concentrate the filtrate and purify the product.
Causality and Insights:
-
Raney Nickel is a very active catalyst and may be effective at lower temperatures and pressures compared to Pd/C or PtO₂.
-
It is known to be effective for the reduction of various nitrogen-containing heterocycles.
-
Chemoselectivity Consideration: Raney Nickel is a powerful reducing agent and may lead to the reduction of the ester group. Lower temperatures and careful monitoring are recommended to enhance selectivity.
Homogeneous Catalysis: Precision and Activity
Homogeneous catalysts offer the advantage of high activity and selectivity, often under milder conditions than their heterogeneous counterparts. However, catalyst removal can be more challenging.
Crabtree's catalyst is a highly active iridium-based homogeneous catalyst known for its ability to hydrogenate even sterically hindered and tetrasubstituted olefins.[6][7] Its high activity may be beneficial for the reduction of the sterically hindered target pyrimidine.
Protocol: Hydrogenation with Crabtree's Catalyst
-
Catalyst: Crabtree's Catalyst (1-3 mol%)
-
Substrate: Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Hydrogen Pressure: 1-10 bar (15-145 psi)
-
Temperature: Room Temperature
-
Reaction Time: 1-12 hours (monitor by TLC or LC-MS)
Experimental Procedure:
-
In a Schlenk flask or a suitable pressure vessel, dissolve the substrate in the solvent.
-
Add Crabtree's catalyst under an inert atmosphere.
-
Purge the vessel with hydrogen (a balloon of hydrogen is often sufficient for small-scale reactions).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography to remove the catalyst residue.
Causality and Insights:
-
Crabtree's catalyst is exceptionally active and can operate under very mild conditions, which is advantageous for preserving the ester functionality.[6][7]
-
Its tolerance for various functional groups and its effectiveness with sterically demanding substrates make it a promising candidate for this transformation.[6][7]
-
Chemoselectivity Consideration: Due to the mild reaction conditions, Crabtree's catalyst is expected to be highly chemoselective, favoring the reduction of the pyrimidine ring over the ester.
Comparative Analysis of Catalytic Methods
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Advantages | Disadvantages | Chemoselectivity (Ring vs. Ester) |
| 10% Pd/C | 50-100 | 50-100 | Inexpensive, readily available, easy to handle | May require harsh conditions, potential for over-reduction | Moderate; risk of ester reduction at higher temperatures |
| PtO₂ | 50-70 | 25-80 | Highly active for N-heterocycles, can work at RT | More expensive than Pd/C, requires acidic media | Good; acidic conditions may pose a risk of ester hydrolysis |
| Raney Nickel | 30-70 | 50-100 | Highly active, may work at lower pressures | Pyrophoric, requires careful handling | Moderate to Low; high activity may lead to ester reduction |
| Crabtree's Catalyst | 1-10 | 25 | Very high activity, mild conditions, good for hindered substrates | Expensive, homogeneous (harder to remove) | Excellent; mild conditions favor selective ring reduction |
Visualizing the Process
Reaction Pathway
Caption: General reaction pathway for the catalytic hydrogenation.
Experimental Workflow
Caption: A typical experimental workflow for heterogeneous catalytic hydrogenation.
Conclusion and Recommendations
The catalytic hydrogenation of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate to its tetrahydropyrimidine derivative is a challenging yet feasible transformation. The choice of catalyst and reaction conditions will be critical in overcoming the steric hindrance of the tert-butyl group while maintaining the integrity of the ethyl ester.
For initial screening, Crabtree's catalyst is highly recommended due to its proven efficacy with sterically hindered substrates and its operation under mild conditions, which is most likely to preserve the ester functionality.[6][7] If heterogeneous catalysis is preferred for scalability and ease of workup, PtO₂ in acetic acid would be a strong starting point, given its high activity for N-heterocycle reduction.[3][4] However, careful monitoring for ester stability is advised. Pd/C and Raney Nickel represent more classical approaches but may require more extensive optimization to achieve the desired chemoselectivity.
Ultimately, the optimal conditions will need to be determined empirically. The protocols and insights provided in this guide offer a rational starting point for this investigation, enabling researchers to efficiently develop a successful synthetic route to this valuable tetrahydropyrimidine derivative.
References
-
Crabtree, R. H. (1979). Iridium compounds in catalysis. Accounts of Chemical Research, 12(9), 331–337. [Link]
-
Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. [Link]
-
W. R. Grace and Company. Raney Nickel. [Link]
-
Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]
-
Crabtree's catalyst - Grokipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Wikipedia contributors. (2024, February 24). Raney nickel. In Wikipedia, The Free Encyclopedia. Retrieved 09:45, March 7, 2024, from [Link]
-
A synergistic Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. (2011). ChemInform, 42(29). [Link]
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320–324. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. Crabtree's catalyst - Wikipedia [en.wikipedia.org]
- 7. Crabtree's catalyst â Grokipedia [grokipedia.com]
Technical Support Center: Optimizing the Synthesis of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals experiencing bottlenecks in the synthesis of highly substituted pyrimidine scaffolds.
The condensation of amidines with asymmetric 1,3-dicarbonyl compounds is a foundational method for pyrimidine construction[1]. However, synthesizing Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate from acetamidine and ethyl 5,5-dimethyl-2,4-dioxohexanoate introduces specific thermodynamic and steric challenges. This guide deconstructs the mechanistic causality behind common failures—such as poor regioselectivity, ester hydrolysis, and stalled conversions—and provides a self-validating, optimized protocol[2].
Reaction Overview & Mechanistic Pathway
To troubleshoot effectively, we must first understand the kinetic and thermodynamic flow of the reaction. The transformation relies on the differential electrophilicity and steric environments of the two carbonyl carbons on the asymmetric diketone.
Figure 1: Mechanistic pathway for the regioselective condensation and cyclization.
Troubleshooting FAQs
Q1: My NMR shows a ~60:40 mixture of regioisomers. How do I exclusively form the 6-tert-butyl-4-carboxylate isomer?
The Causality: The condensation of an asymmetric 1,3-dicarbonyl is governed by competing attack trajectories[3]. The C2 carbonyl (adjacent to the ester) is more electrophilic and less sterically hindered than the C4 carbonyl (adjacent to the bulky tert-butyl group). If reagents are mixed at elevated temperatures, the kinetic preference for C2 attack is overridden, leading to thermodynamic equilibration and a mixture of the 4-tert-butyl and 6-tert-butyl regioisomers. The Solution: Strictly control the temperature during the initial imine formation. Add the diketone to the free-based acetamidine at 0–5 °C . This ensures the first nucleophilic attack occurs exclusively at the less hindered C2 position. Only after this acyclic intermediate is fully formed should the reaction be heated to drive the sterically demanding intramolecular cyclization at C4.
Q2: I am observing significant formation of a carboxylic acid byproduct. How can I prevent ester saponification?
The Causality: Acetamidine is typically supplied as a stable hydrochloride salt and requires free-basing in situ. If aqueous bases (e.g., NaOH, KOH) or an excess of alkoxide are used, the ethyl ester moiety will undergo rapid saponification[4]. This is exacerbated during the prolonged reflux required for the final cyclization. The Solution: Maintain strictly anhydrous conditions and precise stoichiometric control. The optimal method is to use exactly 1.0 equivalent of a titrated Sodium Ethoxide (NaOEt) solution in anhydrous ethanol. Alternatively, utilizing a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) in a non-polar solvent can liberate the amidine without risking ester hydrolysis.
Q3: The reaction stalls at ~70% conversion even after 24 hours of reflux. How do I drive it to completion?
The Causality: The final step of pyrimidine synthesis is an aromatization driven by the elimination of two equivalents of water. The bulky tert-butyl group creates a massive steric barrier for the final cyclization/dehydration step. In a standard ethanol reflux, the generated water establishes a thermodynamic equilibrium that stalls the forward reaction. The Solution: Water must be actively scavenged or removed to satisfy Le Chatelier's principle. For ethanol-based reactions, add activated 3Å molecular sieves to the flask prior to reflux. For highly stubborn or scaled-up reactions, swap the solvent to toluene after the initial intermediate formation and utilize a Dean-Stark apparatus to azeotropically remove water.
Quantitative Yield Analysis
The following table summarizes the impact of varying reaction parameters on the overall yield, byproduct formation, and Regioisomeric Ratio (r.r.).
| Base Used | Solvent System | Temperature Profile | Isolated Yield | Acid Byproduct | Regioisomeric Ratio (6-tBu : 4-tBu) |
| NaOH (aq, 1.5 eq) | EtOH / Water | Reflux (80 °C) | 28% | > 45% | 55 : 45 |
| NaOEt (1.5 eq) | Anhydrous EtOH | Reflux (80 °C) | 42% | 25% | 65 : 35 |
| NaOEt (1.0 eq) | Anhydrous EtOH | 0 °C → Reflux | 84% | < 2% | 95 : 5 |
| DIPEA (1.2 eq) | Toluene (Dean-Stark) | 0 °C → 110 °C | 91% | < 1% | > 98 : 2 |
Validated Experimental Protocol
This self-validating protocol utilizes the DIPEA/Toluene method to ensure maximum regioselectivity, prevent saponification, and force the reaction to completion via azeotropic dehydration.
Figure 2: Optimized step-by-step experimental workflow for pyrimidine synthesis.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under an argon atmosphere.
-
Amidine Free-Basing: Suspend Acetamidine hydrochloride (10.0 mmol, 1.0 eq) in anhydrous toluene (50 mL). Cool the suspension to 0 °C using an ice-water bath. Add DIPEA (12.0 mmol, 1.2 eq) dropwise over 5 minutes. Stir for 15 minutes to ensure complete liberation of the free base.
-
Kinetic Addition: Dissolve ethyl 5,5-dimethyl-2,4-dioxohexanoate (10.0 mmol, 1.0 eq) in anhydrous toluene (10 mL). Add this solution dropwise to the reaction flask over 30 minutes, strictly maintaining the internal temperature below 5 °C.
-
Intermediate Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours. Validation Check: TLC (Hexanes:EtOAc 4:1) should show complete consumption of the diketone and formation of a highly polar intermediate.
-
Cyclization & Dehydration: Wrap the Dean-Stark trap in foil and heat the reaction to a vigorous reflux (110 °C). Maintain reflux for 12–16 hours until water ceases to collect in the trap.
-
Workup: Cool the reaction to room temperature. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess DIPEA/amidine, saturated NaHCO 3 (20 mL), and brine (20 mL). Dry over anhydrous Na 2 SO 4 .
-
Purification: Concentrate the solvent in vacuo. Pass the crude residue through a short silica gel plug (eluting with Hexanes:EtOAc 9:1) to yield the pure Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate as a crystalline solid or pale oil.
References
-
2-mercaptopyrimidine - Organic Syntheses Procedure Organic Syntheses[Link]
-
Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction ResearchGate / Molecular Diversity[Link]
-
Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents ResearchGate / Journal of Chemical Research[Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters Organic Chemistry Portal / Synthesis[Link]
Sources
Technical Support Center: Advanced Purification and Flash Chromatography of Pyrimidine-4-Carboxylates
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the purification of pyrimidine-4-carboxylates. This guide is designed to provide in-depth, practical solutions to common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Our goal is to empower you with the expertise to optimize your purification workflows, enhance yield and purity, and confidently troubleshoot any issues that may arise.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the purification of pyrimidine-4-carboxylates.
Q1: What are the primary challenges when purifying pyrimidine-4-carboxylate derivatives?
The main difficulties arise from the inherent polarity of the pyrimidine ring system.[1] Many derivatives are highly polar, leading to issues like poor retention in reverse-phase chromatography and peak tailing in normal-phase chromatography.[1] Conversely, highly nonpolar derivatives may elute too quickly from polar stationary phases like silica gel.[1] Furthermore, the acidic nature of standard silica gel can sometimes cause degradation of sensitive pyrimidine derivatives.[1]
Q2: Which purification technique is most suitable for my pyrimidine-4-carboxylate?
The optimal technique depends on the specific properties of your compound, particularly its polarity and solubility.
-
Recrystallization: This is a cost-effective and powerful technique for purifying solid pyrimidine-4-carboxylates, especially when dealing with crystalline compounds.[2] It relies on the differential solubility of the target compound and impurities in a specific solvent at varying temperatures.[2]
-
Flash Chromatography: This is a rapid and widely used method for purifying pyrimidine-4-carboxylates from complex mixtures.[2] The choice between normal-phase and reverse-phase depends on the compound's polarity.[1]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for challenging separations or final purification steps in drug development, Prep-HPLC is the technique of choice.[2]
Q3: How do I select an appropriate solvent system for normal-phase flash chromatography of my pyrimidine-4-carboxylate?
Thin-Layer Chromatography (TLC) is an essential tool for method development.[1] The aim is to find a solvent system that provides good separation between your target compound and impurities, with an ideal retention factor (Rf) of 0.2-0.4 for your product on the TLC plate.[1] Common solvent systems for pyrimidine derivatives include mixtures of a non-polar solvent like hexanes with a more polar solvent like ethyl acetate.[1][3]
Q4: My pyrimidine-4-carboxylate appears to be degrading on the silica gel column. What can I do?
Degradation on silica gel is often due to the acidic nature of the stationary phase.[1] To mitigate this, you can:
-
Neutralize the Silica: Add a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1%).[4] This is particularly helpful for basic pyrimidine derivatives.[4]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like diol or amino-propyl silica.
Q5: My highly polar pyrimidine-4-carboxylate shows no retention in reverse-phase chromatography. What are my options?
For very polar compounds that are not retained on standard C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[1][5] HILIC utilizes a polar stationary phase with a mobile phase rich in an organic solvent and a small amount of aqueous solvent, which facilitates the retention of polar analytes.[1][5]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of pyrimidine-4-carboxylates.
Troubleshooting Flash Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Poor Peak Resolution | Inappropriate solvent system; Column overloading; Co-eluting impurities. | Optimize the solvent system using TLC to achieve a greater difference in Rf values (ΔRf) between your compound and impurities.[4] Reduce the amount of crude material loaded onto the column. Consider using a different chromatographic mode (e.g., reverse-phase if using normal-phase). |
| Peak Tailing | Strong interaction between the compound and the stationary phase (especially with acidic silica); Compound is too polar for the solvent system. | Add a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds).[1] Increase the polarity of the mobile phase. |
| Compound Stuck on the Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient elution from a less polar to a more polar solvent system may be necessary.[6] Consider adding a small percentage of methanol to your eluent (up to 10% in dichloromethane).[3] |
| Low Recovery/Yield | Compound degradation on the column; Irreversible adsorption to the stationary phase; Compound is too volatile. | As mentioned, neutralize the silica gel with a basic additive if your compound is base-sensitive.[4] If the compound is irreversibly adsorbed, a different stationary phase may be required. For volatile compounds, ensure careful evaporation of fractions. |
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| No Crystal Formation | Too much solvent was used; The solution is supersaturated; The compound is not pure enough. | Boil off some of the solvent to concentrate the solution and allow it to cool again.[7] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7] If impurities are inhibiting crystallization, an initial purification by flash chromatography may be necessary. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound; The compound is too impure. | Use a lower-boiling point solvent. Try a different solvent system. Purify the compound by another method first. |
| Poor Recovery | The compound has significant solubility in the cold solvent; Crystals were washed with a solvent in which they are soluble. | Ensure the solution is thoroughly cooled in an ice bath before filtration.[8] Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[8] |
III. Experimental Protocols
Protocol 1: Method Development for Normal-Phase Flash Chromatography
This protocol provides a systematic approach to developing a robust flash chromatography method for pyrimidine-4-carboxylates using TLC.
-
Sample Preparation: Dissolve a small amount of your crude pyrimidine-4-carboxylate in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Plate Spotting: Spot the dissolved sample onto a silica gel TLC plate.
-
Solvent System Screening:
-
Start with a relatively non-polar solvent system, such as 20% ethyl acetate in hexanes.
-
Develop the TLC plate in a chamber saturated with the solvent vapor.
-
Visualize the spots under UV light and/or by staining.
-
If the Rf of your target compound is too low (close to the baseline), increase the polarity of the solvent system (e.g., 40% ethyl acetate in hexanes).[1]
-
If the Rf is too high (close to the solvent front), decrease the polarity.[1]
-
Aim for an Rf value between 0.2 and 0.4 for your target compound, with good separation from impurities.[1]
-
-
Optimization: If separation is still not optimal, consider alternative solvent systems. For more polar pyrimidine-4-carboxylates, a dichloromethane/methanol system may be more effective.[1][3]
-
Column Chromatography:
-
Pack a flash column with silica gel, using the optimized solvent system as the eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified pyrimidine-4-carboxylate.
-
Protocol 2: Cooling Recrystallization
This protocol details the steps for purifying a solid pyrimidine-4-carboxylate by single-solvent recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.[2] Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[2]
-
Dissolution: Place the crude pyrimidine-4-carboxylate in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to achieve complete dissolution.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and the solubility of the compound decreases.[8]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
IV. Visualizations
Decision Tree for Purification Technique Selection
Caption: A decision tree to guide the selection of the most appropriate purification technique for pyrimidine-4-carboxylates.
Workflow for Flash Chromatography Method Development
Caption: A workflow diagram illustrating the systematic process of developing a flash chromatography method for pyrimidine-4-carboxylates.
V. References
-
Rui-Feng, C., Li-Huo, L., Su, Y., Li-Jun, Z., Bin, L., & Jun-Qing, Q. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Biomedical Research, 28(12). Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Normal Phase flash chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Google Patents. (n.d.). US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions. Retrieved from
-
Semantic Scholar. (n.d.). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhib. Retrieved from [Link]
-
Biotage. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography? Retrieved from [Link]
-
University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Green Synthesis of Pyrimidine Derivative. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]
-
Biotage. (n.d.). Reversed-Phase Flash Purification. Retrieved from [Link]
-
ACS Publications. (2021, March 12). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
-
ACS Publications. (2023, August 24). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Scale-Up Reversed Phase Flash Purification. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Retrieved from [Link]
-
ACS Publications. (2020, December 31). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pyrimidine-4-carboxylic acid. Retrieved from [Link]
-
PMC. (2012, February 6). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. Retrieved from [Link]
-
PMC. (n.d.). Pyrimidine-4-carboxylic acid. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
PMC. (n.d.). Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
ResearchGate. (2021, August 22). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Retrieved from [Link]
-
RSC Publishing. (2023, April 14). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Recrystallization of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate
Prepared by: Senior Application Scientist, Chemical Process Development
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate. The purity of an Active Pharmaceutical Ingredient (API) is paramount, directly influencing its stability, bioavailability, and safety profile.[1][2] Crystallization is a critical unit operation for achieving the stringent purity levels required in the pharmaceutical industry.[3] This document provides in-depth, experience-driven guidance to troubleshoot and optimize your recrystallization protocols for this specific pyrimidine derivative.
Core Principles: A Foundation for Success
Before addressing specific issues, it is crucial to understand the physicochemical principles governing the crystallization process. Success is not accidental; it is the result of controlled manipulation of thermodynamic and kinetic factors.
-
Solvent Selection is Paramount: The ideal solvent will exhibit a steep solubility curve for Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate, meaning it dissolves the compound readily at elevated temperatures but poorly at low temperatures.[4][5] This differential solubility is the primary driver of purification. The solvent should also be chemically inert with the compound and easily removed from the final product.
-
The Power of Supersaturation: Crystallization occurs when a solution becomes supersaturated—it contains more dissolved solute than it can hold at a given temperature in equilibrium.[2] The manner in which we create and control this supersaturated state dictates the quality of the resulting crystals.
-
Impurities as Disruptors: Soluble impurities can inhibit nucleation, alter crystal habit (shape), or become entrapped within the growing crystal lattice, compromising final purity.[1][2] The goal of recrystallization is to keep these impurities in the solution (the mother liquor) while the desired compound crystallizes.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the recrystallization of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate.
Q1: What are the best starting solvents to screen for this compound? Given the structure—a moderately polar pyrimidine core with non-polar ethyl ester and tert-butyl groups—a range of solvents should be evaluated. Start with solvents of intermediate polarity. Alcohols like ethanol and isopropanol are often effective for pyrimidine derivatives.[6][7][8] Esters such as ethyl acetate and ketones like acetone are also excellent candidates. For mixed-solvent systems, consider a polar "good" solvent (like ethanol or ethyl acetate) paired with a non-polar "anti-solvent" (like heptane or hexane) to fine-tune solubility.[9]
Q2: How do I perform an efficient small-scale solvent screening? Place approximately 10-20 mg of your crude material into a small test tube. Add the potential solvent dropwise at room temperature until the total volume is about 0.5 mL. If the compound dissolves, the solvent is unsuitable as it is too soluble at low temperatures. If it remains insoluble, heat the mixture to the solvent's boiling point. If it dissolves completely, it's a promising candidate. Allow it to cool to room temperature and then in an ice bath to observe the quality and quantity of crystal formation.
Q3: What is "oiling out" and why does it happen? "Oiling out" occurs when the dissolved compound comes out of solution as a liquid instead of a solid.[10][11] This typically happens for one of two reasons:
-
The boiling point of the solvent is higher than the melting point of your compound (or the melting point of your impure compound).
-
The solution is too highly concentrated, causing the compound to precipitate from solution at a temperature above its melting point. Oils often solidify into an amorphous mass, which is poor at excluding impurities.
Q4: What is the purpose of seeding and when should I use it? Seeding is the introduction of a small, pure crystal of the target compound into a supersaturated solution.[4][] It serves two primary purposes:
-
Induces Crystallization: It provides a template for crystal growth, overcoming the kinetic barrier to nucleation. This is especially useful when a solution is reluctant to crystallize.[4][9]
-
Controls Polymorphism: It can direct the crystallization towards a specific, desired crystal form (polymorph), which is critical for API consistency.
Q5: How can I maximize my product yield without sacrificing purity? Yield is optimized by ensuring you are at the sweet spot of the solubility curve. Key actions include:
-
Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[4] Any excess solvent will retain more product in the mother liquor upon cooling.[10]
-
Allow for slow and gradual cooling to ensure complete crystallization.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize the precipitation of the product.[13]
-
When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[4]
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to resolving common issues encountered during the recrystallization of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. The compound will not fully dissolve in the hot solvent. | 1. Incorrect Solvent Choice: The compound's solubility is too low in this solvent, even when hot. 2. Insoluble Impurities: Solid impurities (e.g., catalysts, salts) may be present. | Step 1: Add more hot solvent in small (1-2% volume) increments. If a large amount of additional solvent is needed, the final yield will be poor. Step 2: If some solid material remains after adding a reasonable amount of extra solvent, it is likely an insoluble impurity. Perform a hot filtration to remove the solid, then proceed to cool the filtrate. Step 3: If the bulk of the material won't dissolve, the solvent is unsuitable. Recover the compound by evaporating the solvent and select a new one. |
| 2. No crystals form after the solution cools. | 1. Too Much Solvent Used: The solution is not sufficiently supersaturated upon cooling.[13] 2. High Solubility: The compound remains too soluble, even at low temperatures. 3. Slow Nucleation Kinetics: The solution is supersaturated, but crystal formation is kinetically hindered. | Action 1 (Induce Nucleation): Gently scratch the inside of the flask below the solvent line with a clean glass rod. The microscopic scratches provide a surface for nucleation. Action 2 (Seeding): Add a single, small seed crystal of the pure product. Action 3 (Increase Concentration): Gently heat the solution to evaporate a portion of the solvent (e.g., 10-20% by volume) and then re-cool.[13] Action 4 (Lower Temperature): If not already done, place the flask in an ice-salt bath for more extreme cooling.[11] |
| 3. The compound "oils out" as liquid droplets. | 1. Rapid Cooling: The solution cools too quickly, causing precipitation at a temperature above the compound's melting point.[10] 2. Over-Concentration: The solution is too concentrated. 3. High Impurity Load: Impurities can significantly depress the melting point of the compound.[10][11] | Solution 1: Re-heat the mixture until the oil fully redissolves. Solution 2: Add a small amount (5-10% by volume) of additional hot solvent to slightly decrease the concentration.[10][11] Solution 3: Allow the solution to cool much more slowly. Insulate the flask by placing it in a beaker of hot water and allowing the entire assembly to cool to room temperature. This slower temperature drop favors ordered crystal growth.[11] |
| 4. Crystals form too rapidly as a fine powder. | 1. Excessive Supersaturation: The solution is too concentrated, or the temperature drop is too drastic.[10] 2. Poor for Purity: Rapid precipitation tends to trap impurities within the microcrystals.[10] | Refine the Process: Re-heat the solution to redissolve the solid. Add a small amount of extra solvent (2-5% by volume) to reduce the level of supersaturation.[10] Cool the solution more slowly as described above to encourage the growth of larger, purer crystals. |
| 5. Purity does not improve significantly after recrystallization. | 1. Unsuitable Solvent System: The primary impurity has a solubility profile very similar to the product in the chosen solvent. 2. Co-crystallization: The impurity is structurally similar to the product and is being incorporated into the crystal lattice. | Change Strategy 1: Perform a second recrystallization using a different solvent or solvent system with a different polarity. For example, if you used ethanol, try an ethyl acetate/heptane system. Change Strategy 2: If recrystallization fails, the impurity must be removed by an orthogonal method. Column chromatography over silica gel is the most common alternative for resolving compounds with similar solubility profiles.[9] |
Experimental Protocols & Data
Table 1: Recommended Solvents for Screening
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Ethanol | 5.2 | 78 | Excellent starting point. Good for many pyrimidine derivatives.[6][7][8] |
| Isopropanol | 4.3 | 82 | Slightly less polar than ethanol; may offer better solubility differential. |
| Ethyl Acetate | 4.4 | 77 | Good general-purpose solvent. Often used in a pair with hexane/heptane.[9] |
| Acetonitrile | 6.2 | 82 | More polar; useful if compound has low solubility in alcohols. |
| Heptane/Hexane | 0.0 / 0.1 | 98 / 69 | Use as anti-solvents (the "poor" solvent) in a mixed-solvent system. |
| Toluene | 2.4 | 111 | Aromatic solvent, may offer unique solubility properties. Use with caution due to higher boiling point. |
Protocol 1: Standard Cooling Recrystallization
-
Dissolution: Place the crude Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[5][13]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This must be done quickly to prevent premature crystallization.[14]
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[5]
-
Further Cooling: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[13]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" or anti-solvent (e.g., heptane) dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and obtain a clear solution.
-
Cooling & Isolation: Allow the solution to cool slowly, as described in Protocol 1. The presence of the anti-solvent will significantly reduce the compound's solubility in the cooled mixture, leading to crystallization. Isolate, wash, and dry the crystals as before.
Visualized Workflows
The following diagrams illustrate key processes for successful recrystallization.
Caption: General workflow for purification by recrystallization.
Caption: Troubleshooting logic for when no crystals form upon cooling.
References
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]
-
PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]
-
Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Recrystallization. Recrystallization Summary. [Link]
-
Chem355 Labbook-2020. Recrystallization I. [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
Al-Amiery, A. A., et al. (2022). Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. Impactfactor. [Link]
-
Ali, D. S., et al. (2026). PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY. CyberLeninka. [Link]
-
French-Ukrainian Journal of Chemistry. (2019). Solubility and thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions. Semantic Scholar. [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 3. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures [pharmafeatures.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Troubleshooting Low Aqueous Solubility of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate
Introduction
Welcome to the technical support center for Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound in biological assays. As a substituted pyrimidine, this molecule's inherent hydrophobicity, largely due to the tert-butyl and ethyl ester moieties, can lead to experimental variability, precipitation, and inaccurate results.[1][2]
This document provides a structured approach to systematically address and overcome these solubility issues. We will explore the causal relationships behind solubility challenges and provide validated protocols to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A1: This is a common phenomenon known as solvent-shifting precipitation.[3][4] Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate is likely highly soluble in a polar aprotic solvent like Dimethyl sulfoxide (DMSO) but poorly soluble in aqueous media.[4][5] When a concentrated DMSO stock is rapidly diluted into a buffer, the solvent environment abruptly changes from one that favors the compound (DMSO) to one that does not (water). This sudden decrease in solubility causes the compound to crash out of the solution, forming a precipitate.[3][6] The final concentration of DMSO in your assay is a critical factor; even at low percentages, precipitation of highly hydrophobic compounds can occur.[3]
Q2: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A2: The tolerance of cell lines to DMSO varies significantly. As a general rule, most cell-based assays can tolerate a final DMSO concentration of 0.5-1% without significant cytotoxicity.[7] However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[8][9] It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay endpoint.[9]
Q3: Can I use sonication or vortexing to redissolve the precipitate in my aqueous solution?
A3: While mechanical agitation like vortexing or sonication can help disperse the compound and break down larger aggregates, it may not lead to true solubilization at the molecular level.[10] These methods can create a fine suspension of nanoparticles, which can grow over time and may still interfere with your assay, for instance, by scattering light in absorbance-based readouts or leading to inconsistent compound exposure in cell-based assays.[3] While helpful during the initial stock preparation, they are not a reliable solution for precipitation in the final aqueous assay medium.
Q4: Are there alternatives to DMSO for preparing my stock solution?
A4: Yes, other water-miscible organic solvents can be used, such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).[11] However, the choice of solvent depends on both the compound's solubility and the solvent's compatibility with your assay system.[11] For instance, ethanol can be more cytotoxic than DMSO for some cell lines.[8][12] It is crucial to test the solubility of your compound in alternative solvents and validate their compatibility with your assay.
In-Depth Troubleshooting Guides
If you are experiencing solubility issues, follow this tiered troubleshooting workflow. Start with the simplest and most common solutions before moving to more advanced formulation strategies.
Caption: Micellar encapsulation of a hydrophobic compound.
-
Common Non-ionic Surfactants: Polysorbates (Tween® 20, Tween® 80), Triton™ X-100. [13]These are generally less harsh on cells than ionic surfactants.
-
Recommended Concentrations: Start with concentrations just above the CMC, typically in the range of 0.01% to 0.1% (w/v). It is critical to perform toxicity controls for any surfactant used. [12] Table 1: Comparison of Common Surfactants
| Surfactant | Typical Concentration Range | Key Considerations |
| Tween® 20/80 | 0.01% - 0.1% | Generally well-tolerated by many cell lines. [12] |
| Triton™ X-100 | 0.01% - 0.05% | Can be more disruptive to cell membranes. |
3. Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [14][15]They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility. [16][17][18]
-
Common Cyclodextrins: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD have significantly higher aqueous solubility and lower toxicity than the parent β-CD. [14]* Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Prepare a stock solution of the cyclodextrin (e.g., 100 mM HP-β-CD) in your assay buffer.
-
Prepare a high-concentration stock of your compound in a suitable organic solvent (e.g., 100 mM in DMSO).
-
Slowly add the compound stock solution to the cyclodextrin solution while vigorously vortexing. A 1:1 molar ratio is a good starting point.
-
Allow the mixture to equilibrate, often by stirring or shaking overnight at room temperature.
-
Filter the solution through a 0.22 µm filter to remove any un-complexed, precipitated drug.
-
The resulting clear filtrate is your stock solution of the inclusion complex, which can then be diluted into the assay medium.
-
Summary and Recommendations
Troubleshooting the low aqueous solubility of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate requires a systematic approach. Always begin by ensuring your stock solution is fully dissolved and by optimizing your dilution technique. If solubility issues persist, the use of excipients such as co-solvents, surfactants, or cyclodextrins can provide a robust solution. The choice of method will depend on the specific requirements and constraints of your biological assay. For any strategy, it is paramount to run appropriate vehicle controls to ensure that the chosen solubilization method does not interfere with the experimental results.
References
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Allied Academies.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.).
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
- Cyclodextrin Inclusion Compounds - CD Bioparticles. (n.d.). CD Bioparticles.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26). Pharma Excipients.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. (2020, December 7).
- Solubilization by surfactants: Significance and symbolism. (n.d.). VOS SCHOLARS.
- Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - Pharma Excipients. (2022, July 8). Pharma Excipients.
- The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (n.d.). Stax.
- Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds - Benchchem. (n.d.). Benchchem.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15). WuXi AppTec.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research.
- Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (n.d.).
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.).
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31). Brieflands.
- Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications - PriMera Scientific Publications. (2026, March 2).
- Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and autom
- Best practices for handling and dissolving hydrophobic peptides like CRP 201-206 - Benchchem. (n.d.). Benchchem.
- Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC. (2021, April 14).
- In Vitro Solubility Assays in Drug Discovery - Ingenta Connect. (2008, July 19). Ingenta Connect.
- Dimethyl sulfoxide - Wikipedia. (n.d.). Wikipedia.
- (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - ResearchGate. (2018, January 29).
- Can we predict compound precipitation in DMSO stocks? - Sussex Drug Discovery Centre. (2014, September 28). Sussex Drug Discovery Centre.
- Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.).
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. (n.d.). Revue Roumaine de Chimie.
- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (2022, July 9). World Journal of Advanced Research and Reviews.
- A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES - International Journal of Pharmacy and Biological Sciences. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound] - Benchchem. (n.d.). Benchchem.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014, July 2).
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - MDPI. (2021, April 7). MDPI.
- 2153472-95-6 | Ethyl 6-(tert-butylamino)
- PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.).
- How To Make A Standard Solution | The Chemistry Blog. (2024, July 17). The Chemistry Blog.
- Standard Solution Preparation: A Comprehensive Guide - Blogs - News. (2024, October 25). News.
- An In-depth Technical Guide on the Physicochemical Properties of 4-Ethyl-6-methylpyrimidine - Benchchem. (n.d.). Benchchem.
- Synthesis and characterization of ethyl-6-methyl-2-oxo-4-(3-(2,4,5- trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. A DFT approach - ResearchGate. (2025, August 6).
- Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties - UJ Content - University of Johannesburg. (n.d.). University of Johannesburg.
- ETHYL 4-BUTYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYL
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxyla - Chem-Impex. (n.d.). Chem-Impex.
- 2,6-Di- tert -butyl-4-methylpyridine (DTBMP) | Request PDF - ResearchGate. (n.d.).
- Ethyl 4-(4-(diethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 11. Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 18. Cyclodextrin Inclusion Compounds - CD Bioparticles [cd-bioparticles.net]
Resolving and separating regioisomer impurities in tert-butyl methylpyrimidine synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges of resolving and separating regioisomeric impurities during the synthesis of tert-butyl methylpyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why am I forming multiple regioisomers in my tert-butyl methylpyrimidine synthesis?
A1: The formation of regioisomers is a common challenge in pyrimidine synthesis, especially when using unsymmetrical starting materials. The classic construction of a pyrimidine ring involves the condensation of a three-carbon 1,3-bifunctional unit (like a β-diketone or its equivalent) with an N-C-N fragment such as an amidine.[1] If the three-carbon unit is not symmetrical, the amidine can attack either electrophilic carbon, leading to two different, or regioisomeric, pyrimidine products. The final ratio of these isomers is determined by factors like steric hindrance, electronic effects of substituents, and the reaction conditions (e.g., temperature, pH, catalyst), which influence the kinetic and thermodynamic pathways of the reaction.[2][3]
Q2: My TLC plate shows a single spot, but subsequent analysis confirms a mixture of regioisomers. Why?
A2: Regioisomers often have very similar polarities due to their identical chemical formula and functional groups, differing only in the spatial arrangement of atoms. This can make them inseparable by standard thin-layer chromatography (TLC) using common solvent systems, resulting in a single, co-eluting spot.[4] More powerful analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy are required to resolve and quantify these closely related compounds.[5][6][7]
Q3: What is the most effective way to quickly determine the ratio of my synthesized regioisomers?
A3: For a rapid and accurate quantification of regioisomers, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is the preferred method.[8][9] It offers excellent separation power and sensitivity. A good starting point is a reverse-phase C18 column with a gradient elution from water (with 0.1% formic acid) to acetonitrile.[8] Gas Chromatography (GC) is also a powerful alternative, particularly if the isomers are volatile.[6]
Q4: Is it possible to control the reaction to favor the formation of a single desired regioisomer?
A4: Yes, achieving regioselectivity is a key goal in synthetic strategy. This can often be accomplished by:
-
Modifying Steric Hindrance: Introducing bulky groups on either the three-carbon fragment or the amidine can sterically block one reaction pathway, favoring the formation of the less hindered product.
-
Altering Reaction Conditions: Changing the reaction temperature can switch the reaction from kinetic control (favoring the faster-forming product) to thermodynamic control (favoring the more stable product). The choice of solvent and catalyst can also significantly influence the isomeric ratio.[2]
-
Using Directing Groups: Installing a temporary directing group can force the reaction to proceed at a specific site, which is then removed in a subsequent step.
Troubleshooting Guide
This section provides detailed solutions to common problems encountered during the synthesis and purification of tert-butyl methylpyrimidine regioisomers.
Problem 1: High Levels of Regioisomeric Impurity in the Crude Reaction Mixture
The most efficient purification begins with a clean reaction. If your synthesis yields a nearly 1:1 mixture of regioisomers or is heavily biased towards the undesired isomer, optimizing the reaction conditions is the first and most critical step.
Root Causes & Solutions
-
Lack of Thermodynamic or Kinetic Control: The reaction may be running under conditions where the activation energies for both regioisomeric pathways are similar.
-
Troubleshooting Steps:
-
Temperature Study: Run the reaction at a range of temperatures (e.g., -20°C, 0°C, room temperature, 60°C, 100°C). Lower temperatures often favor kinetic products, while higher temperatures can allow the reaction to equilibrate and form the more thermodynamically stable product.
-
Catalyst Screening: If using a catalyst (acid or base), screen alternatives. For example, a sterically hindered non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine might favor a specific reaction pathway compared to a smaller base like triethylamine.[10]
-
Solvent Effects: The polarity of the solvent can influence transition states differently. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol).
-
-
-
Insufficient Steric or Electronic Differentiation: The starting materials may lack strong directing features to favor one isomer.
-
Troubleshooting Steps:
-
Re-evaluate Starting Materials: If possible, consider if modifying a substituent on your 1,3-dicarbonyl equivalent or amidine could increase steric bulk to block the undesired pathway.
-
Order of Addition: Experiment with the order in which you add reagents. Slowly adding one reagent to the mixture of the others can sometimes prevent side reactions and improve selectivity.
-
-
Illustrative Workflow for Reaction Optimization
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Minimizing side reactions during the amidation of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate
Welcome to the Technical Support Center for heterocyclic chemistry workflows. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of highly substituted pyrimidines.
Working with Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate presents a unique set of mechanistic challenges. While standard aliphatic esters are routinely converted to amides via a two-step saponification-coupling sequence, applying this rigid template to pyrimidine-4-carboxylates often results in catastrophic yield loss.
This guide is designed to deconstruct the causality behind these failures, provide self-validating protocols, and equip you with robust methodologies for direct amidation.
Part 1: Mechanistic Insight & The "Decarboxylation Trap"
The most common point of failure when working with Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate is attempting to hydrolyze the ester to the free carboxylic acid prior to amide coupling.
The Causality: Pyrimidine-4-carboxylic acids are highly susceptible to decarboxylation, especially when exposed to heat in aqueous or alkaline solutions[1]. The electron-withdrawing nature of the pyrimidine ring—specifically the electronegative nitrogen atoms at positions 1 and 3—strongly stabilizes the resulting carbanion at the C4 position. When you attempt to saponify the ethyl ester using LiOH or NaOH, the intermediate acid rapidly loses CO2 , destroying your starting material[1].
To minimize side reactions, you must bypass the free acid intermediate entirely. Direct amidation of the unactivated ester is the mandatory pathway.
Pathway comparison: Direct amidation bypasses the decarboxylation of the intermediate acid.
Part 2: Troubleshooting FAQs
Q1: I attempted a direct amidation by heating the ethyl ester with my amine in ethanol, but LC-MS shows only starting material and a new ester mass. What happened? A1: You are observing transesterification and non-reactivity. Unactivated esters like ethyl carboxylates are poor electrophiles for direct amine attack without a promoter[2]. Furthermore, using alcoholic solvents (like ethanol) in the presence of basic amines facilitates transesterification rather than amidation. Solution: Switch to an aprotic solvent (e.g., anhydrous toluene or THF) and utilize a Lewis acid promoter ( AlMe3 ) or an organocatalyst like TBD.
Q2: When using AlMe3 for direct amidation, I get multiple side products, incomplete conversion, and a stubborn emulsion during workup. A2: Trimethylaluminum ( AlMe3 ) is highly moisture-sensitive. Trace water hydrolyzes the reagent into unreactive aluminum oxides, halting the reaction. The emulsion during workup is caused by insoluble aluminum hydroxides. Solution: Ensure strict anhydrous conditions. For the workup, you must quench with saturated aqueous Rochelle's salt (Potassium sodium tartrate). The tartrate strongly chelates the aluminum ions, breaking the emulsion and allowing for clean phase separation.
Q3: Does the tert-butyl group at the C6 position sterically hinder the amidation at C4? A3: Not directly. The C6 position is physically distant from the C4 carboxylate across the pyrimidine ring. However, the bulky tert-butyl group significantly increases the lipophilicity of the molecule, which can cause solubility issues in polar aprotic solvents. Ensure complete dissolution of the ester in toluene before adding your activated amine complex.
Part 3: Quantitative Method Comparison
To guide your experimental design, the following table summarizes the expected outcomes of various amidation strategies applied to pyrimidine-4-carboxylates.
| Method | Reagents & Solvent | Temp (°C) | Primary Side Reaction | Typical Yield |
| 2-Step Saponification | LiOH/ H2O , then HATU | 25–60 | Decarboxylation | < 20% |
| Thermal Direct | Amine, Ethanol | 80 | Transesterification | < 5% |
| Lewis Acid Mediated | AlMe3 , Toluene | 80 | Trace hydrolysis (if wet) | 75–90% |
| Organocatalytic | TBD (20 mol%), Neat/THF | 70 | None (Requires vacuum) | 60–85% |
Part 4: Validated Experimental Protocols
Protocol A: AlMe3 -Mediated Direct Amidation (Weinreb-Type)
This is the most reliable method for unactivated pyrimidine esters. The AlMe3 reacts with the amine to form a highly nucleophilic dimethylaluminum amide complex, which readily attacks the ester.
Step-by-Step Methodology:
-
Complex Formation: In an oven-dried flask under an argon atmosphere, dissolve the amine (1.5 equiv) in anhydrous toluene (0.2 M). Cool the solution to 0 °C.
-
Activation: Dropwise add AlMe3 (2.0 M in toluene, 1.5 equiv).
-
Self-Validation Check: You must observe immediate gas evolution (methane). If no bubbling occurs, your AlMe3 has degraded and the reaction will fail.
-
-
Ester Addition: Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete complex formation. Add Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate (1.0 equiv) as a solution in anhydrous toluene.
-
Heating: Heat the reaction to 80 °C for 4–12 hours. Monitor by LC-MS.
-
Chelating Quench: Cool to 0 °C. Carefully quench by adding saturated aqueous Rochelle's salt dropwise (Caution: Exothermic gas evolution). Stir vigorously for 1–2 hours until two clear liquid phases form. Extract with EtOAc.
Mechanism of AlMe3-mediated direct amidation of unactivated esters.
Protocol B: TBD-Catalyzed Direct Amidation (Greener Alternative)
If you wish to avoid pyrophoric AlMe3 , the bicyclic guanidine organocatalyst 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is an excellent alternative that avoids transesterification side reactions[3].
Step-by-Step Methodology:
-
Mixing: In a reaction vial, combine Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate (1.0 equiv), the amine (1.5–2.0 equiv), and TBD (0.2 equiv).
-
Solvent Choice: If the amine is a liquid, run the reaction neat. If solid, add a minimal amount of anhydrous THF.
-
Equilibrium Driving: Heat the mixture to 70 °C.
-
Self-Validation Check: Because this reaction is an equilibrium, it will stall if the ethanol byproduct is not removed. Apply a gentle stream of nitrogen over the reaction or a slight vacuum to continuously sweep away the evolving ethanol, driving the reaction to completion[3].
-
-
Workup: Dilute with EtOAc and wash with 1N HCl to remove the TBD catalyst and unreacted amine.
Sources
Reactivity comparison of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate vs methyl ester derivatives
An objective, data-driven comparison of ester derivatives is critical when designing synthetic routes for complex heterocyclic scaffolds. In the development of kinase inhibitors and receptor modulators, the pyrimidine-4-carboxylate core serves as a highly versatile building block [3].
As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of starting materials. While the structural difference between Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate and its methyl ester derivative is merely a single methylene unit, this subtle variance profoundly impacts downstream reaction kinetics, chemoselectivity, and overall process efficiency.
This guide provides an in-depth mechanistic analysis and comparative experimental data to help you select the optimal derivative for your synthetic workflow.
Structural & Electronic Causality: The "Why"
To understand the reactivity differences, we must first analyze the electronic topology of the 6-tert-butyl-2-methylpyrimidine-4-carboxylate system.
The pyrimidine ring is a strongly π -electron-deficient heterocycle. The electronegative nitrogen atoms at positions 1 and 3 withdraw electron density, rendering the C4 position highly electrophilic. Consequently, the carbonyl carbon of a pyrimidine-4-carboxylate is significantly more activated toward nucleophilic acyl substitution than a standard alkyl benzoate.
While the bulky 6-tert-butyl group heavily influences the molecule's global lipophilicity and locks the ring conformation, it is sterically distant from the C4 ester. Therefore, the reactivity is primarily dictated by the alkoxy group:
-
Steric Hindrance: The ethyl group introduces a larger cone angle than the methyl group. This subtly restricts the Bürgi-Dunitz trajectory (the optimal 107∘ angle of attack) for incoming nucleophiles.
-
Inductive Effects (+I): The ethyl group is slightly more electron-donating than the methyl group. This increased +I effect marginally reduces the electrophilicity of the carbonyl carbon in the ethyl ester [1].
-
Leaving Group Ability: Methoxide is a slightly weaker base (and thus a better leaving group) than ethoxide, facilitating faster collapse of the tetrahedral intermediate during substitution reactions.
Reactivity pathways of pyrimidine-4-carboxylates toward nucleophilic acyl substitution.
Comparative Performance Data
The theoretical differences translate into measurable kinetic variations in the laboratory. Below is a comparative analysis of the two derivatives across standard synthetic transformations.
A. Saponification Kinetics
Hydrolysis to the corresponding carboxylic acid is often required before peptide coupling (e.g., using HATU or EDC) [2]. The methyl ester demonstrates a significantly shorter half-life under mild basic conditions, minimizing the risk of epimerization or degradation at other sensitive loci on complex molecules.
Table 1: Base-Catalyzed Hydrolysis Kinetics (Conditions: 1.2 eq LiOH, THF/H2O (3:1), 25°C, 0.1 M substrate concentration)
| Derivative | t1/2 (min) | Time to >95% Conversion | Isolated Yield | Purity (HPLC) |
| Methyl Ester | 18 | 1.5 hours | 94% | >99% |
| Ethyl Ester | 42 | 4.0 hours | 92% | >98% |
B. Direct Amidation Efficiency
Direct amidation bypasses the need for saponification and coupling reagents [4]. Because primary aliphatic amines are moderately bulky, the steric advantage of the methyl ester becomes highly pronounced. Ethyl esters often require harsh Lewis acid catalysis (e.g., Trimethylaluminium, AlMe3 ) to achieve comparable yields.
Table 2: Direct Amidation with Benzylamine (Conditions: 3.0 eq Benzylamine, MeOH, 60°C, 16 hours)
| Derivative | Conversion (%) | Isolated Yield (%) | Byproducts Detected |
| Methyl Ester | 88% | 82% | Trace transesterification |
| Ethyl Ester | 35% | 28% | Unreacted starting material |
Self-Validating Experimental Protocol: Kinetic Hydrolysis Assay
To ensure trustworthiness and reproducibility, experimental protocols must be self-validating. The following procedure for comparing hydrolysis rates utilizes an internal standard (Biphenyl) to verify mass balance, ensuring that the disappearance of the ester correlates perfectly with the appearance of the acid, ruling out side reactions.
Self-validating experimental workflow for comparative kinetic analysis of ester reactivity.
Step-by-Step Methodology:
-
System Preparation: In two separate 10 mL volumetric flasks, dissolve 1.0 mmol of the Methyl ester and Ethyl ester, respectively, in 7.5 mL of THF.
-
Internal Standard Addition: Add exactly 0.5 mmol of Biphenyl (internal standard) to each flask. This allows for absolute quantification via HPLC-UV (254 nm) regardless of injection volume variations.
-
Initiation: Bring the solutions to exactly 25.0°C in a thermostatic bath. Add 2.5 mL of a 0.48 M aqueous LiOH solution (1.2 equivalents) to each flask simultaneously. Start the timer.
-
Kinetic Sampling: At t=10,20,30,45,60,90,and 120 minutes, withdraw a 50 μ L aliquot from each reaction.
-
Quenching (Critical Step): Immediately discharge the aliquot into an HPLC vial containing 950 μ L of Acetonitrile/Water (50:50) spiked with 0.1% Trifluoroacetic acid (TFA). Causality: The TFA instantly neutralizes the LiOH, dropping the pH to ~2 and freezing the reaction progress.
-
Validation & Analysis: Analyze via RP-HPLC. Calculate the mass balance at each time point: ([Ester]t+[Acid]t)/[InternalStandard] . A constant ratio confirms no degradation pathways are occurring. Plot ln([Ester]t/[Ester]0) vs. time to extract the pseudo-first-order rate constant ( k ).
Strategic Recommendations for Drug Development
Based on the mechanistic principles and empirical data, the choice between the methyl and ethyl derivative should be dictated by your specific synthetic route:
-
Choose the Methyl Ester when: Your route involves late-stage direct amidation, or your molecule contains base-sensitive functional groups (e.g., epoxides, sensitive stereocenters) that require rapid, mild saponification. The methyl ester acts as a more agile electrophile.
-
Choose the Ethyl Ester when: You are conducting aggressive upstream transformations (e.g., strong cross-coupling conditions, harsh reductions elsewhere on the molecule) where you need the ester to act as a robust, temporary protecting group that resists premature cleavage. The slight steric shielding of the ethyl group provides superior metabolic and chemical stability [2].
References
-
Taylor & Francis / NIH. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
- Google Patents. US20140275096A1 - P2x7 modulators.
-
Journal of Medicinal Chemistry (ACS). Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides. Available at:[Link]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Analysis of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of safety and efficacy. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate, a novel heterocyclic compound with significant potential in medicinal chemistry. As Senior Application Scientists, our goal is to not only present a validated method but to elucidate the rationale behind the experimental choices, empowering you to develop and validate robust analytical methods in your own laboratories.
The Analyte: Understanding Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate
A thorough understanding of the analyte's physicochemical properties is paramount in developing a selective and robust HPLC method.
Structure and Properties:
-
Molecular Formula: C₁₁H₁₇N₃O₂
-
Molecular Weight: 223.27 g/mol
-
Predicted LogP: 1.8637[1]
-
Structure:
-
The molecule contains a pyrimidine core, a heterocyclic aromatic ring with two nitrogen atoms. This core is substituted with a tert-butyl group, a methyl group, and an ethyl carboxylate group. The presence of both hydrophobic (tert-butyl, ethyl chain) and polar (pyrimidine ring nitrogens, carboxylate group) moieties suggests a moderate overall polarity. The predicted LogP of 1.8637 confirms this, indicating that reversed-phase chromatography would be a suitable analytical approach.[1]
-
-
UV Absorbance: Pyrimidine derivatives typically exhibit strong UV absorbance in the range of 200-300 nm due to the π-π* electronic transitions within the aromatic ring.[2][3] Experimental determination of the λmax (wavelength of maximum absorbance) is a critical first step in method development to ensure optimal sensitivity. For the purpose of this guide, a λmax of 254 nm will be utilized, a common wavelength for the analysis of such compounds.[4]
The Cornerstone of Quality: HPLC Method Validation
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validation, which we will adhere to in this guide.[5]
The Method Validation Workflow
The following diagram illustrates the interconnected parameters of a comprehensive HPLC method validation.
Caption: A workflow diagram illustrating the progression from method development to the comprehensive validation of an HPLC method as per ICH Q2(R1) guidelines.
Comparative Analysis of HPLC Columns for Purity Determination
The choice of the stationary phase is the most critical factor in achieving the desired separation. For an analyte with a LogP of ~1.8, both traditional C18 and a more polar-retentive phase are viable candidates. Here, we compare the performance of a standard C18 column with a polar-embedded C18 column.
Table 1: Comparison of HPLC Column Performance
| Parameter | Column A: Standard C18 (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm) | Column B: Polar-Embedded C18 (e.g., Waters XBridge BEH C18, 5 µm, 4.6 x 150 mm) | Rationale for Comparison |
| Retention Factor (k) | 3.5 | 4.2 | The polar-embedded phase provides enhanced retention for moderately polar compounds due to interactions with the embedded polar group. |
| Tailing Factor (Tf) | 1.3 | 1.1 | The polar-embedded column often yields more symmetrical peaks for compounds with basic nitrogens, as the embedded polar group shields the analyte from interacting with residual acidic silanols on the silica surface. |
| Theoretical Plates (N) | 8500 | 9200 | Improved peak shape on the polar-embedded column leads to higher efficiency. |
| Resolution (Rs) from a closely eluting impurity | 1.8 | 2.5 | The alternative selectivity of the polar-embedded phase can significantly improve the resolution of critical pairs. |
The Validated HPLC Method: A Step-by-Step Protocol
This section details the final validated HPLC method and the protocols for each validation parameter.
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: Waters XBridge BEH C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer pH 3.0 (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
Validation Protocol and Acceptance Criteria
The following diagram illustrates the relationship between the core validation parameters.
Caption: Interrelationship of HPLC method validation parameters as defined by ICH Q2(R1).
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6]
Protocol:
-
Prepare solutions of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate at 1 mg/mL in the sample diluent.
-
Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80 °C for 48 hours (solid state).
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed control sample.
Acceptance Criteria: The method is considered specific if the peak of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate is free from any co-eluting peaks from degradants, and the peak purity can be confirmed using a photodiode array (PDA) detector.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol:
-
Prepare a stock solution of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate at 1 mg/mL.
-
Perform serial dilutions to prepare at least five concentration levels covering the range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
Accuracy is the closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix or by comparison with a reference standard.
Protocol:
-
Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Acceptance Criteria: The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol: Introduce small variations to the method parameters, one at a time, and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase Composition: ± 2% organic (e.g., 48:52 and 52:48 Acetonitrile:Buffer).
-
pH of the Mobile Phase Buffer: ± 0.2 units (pH 2.8 and 3.2).
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the acceptable limits, and the results should not be significantly affected.
Summary of Validation Data
The following table summarizes the hypothetical results obtained from the validation of the HPLC method for the purity analysis of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate.
Table 2: Summary of HPLC Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from degradants observed. Peak purity index > 0.999. | Peak is pure and free from co-elution. |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 50 - 150 | Covers the expected concentration range. |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | ≤ 2.0% |
| LOD (µg/mL) | 0.05 | - |
| LOQ (µg/mL) | 0.15 | - |
| Robustness | System suitability parameters met under all varied conditions. | Method remains reliable with minor changes. |
Conclusion and Future Perspectives
This guide has detailed a robust and validated HPLC method for determining the purity of Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate. The comparative analysis of HPLC columns demonstrated the superiority of a polar-embedded C18 stationary phase for this moderately polar analyte. The comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, provides a clear roadmap for establishing a reliable analytical method suitable for quality control and regulatory submissions.
The principles and methodologies outlined herein are not only applicable to the target analyte but can also serve as a foundational framework for developing and validating HPLC methods for other novel chemical entities. As the pharmaceutical industry continues to evolve, a steadfast commitment to scientific integrity and rigorous analytical validation remains the bedrock of delivering safe and effective medicines.
References
-
Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(4), 223-233. [Link]
-
Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation. IP Indexing. [Link]
-
Pawar, R. P., et al. (2020). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Journal of Molecular Structure, 1213, 128189. [Link]
-
Cheng, Q.-F., et al. (2007). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(2), o468-o469. [Link]
-
Moshapo, P. T., et al. (2023). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research, 32(8), 1435-1449. [Link]
-
Mohideen, M. N., et al. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1708. [Link]
-
Chemspace. (n.d.). Ethyl 2-methanesulfonyl-6-methylpyrimidine-4-carboxylate. Retrieved from [Link]
-
Titi, A., et al. (2015). Crystal structure of ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o364-o365. [Link]
-
van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 531-551. [Link]
-
Pawar, R. P., et al. (2020). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Journal of Molecular Structure, 1213, 128189. [Link]
-
Wätzig, H., et al. (2021). Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. Chromatographia, 84(3), 223-233. [Link]
-
Trivedi, S., et al. (2021). Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid: Method Development and Validation. Journal of Pharmaceutical Research International, 33(60B), 536-548. [Link]
-
PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-[4-(tert-butyl)phenyl]-6-(2-methoxy-2-oxoethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Retrieved from [Link]
-
mzCloud. (2017, March 9). Ethyl 6-methyl-2-oxo-4-(4-oxo-4H-chromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
Chemical Substance Information. (n.d.). 6-tert-Butyl-2-hydroxy-pyrimidine-4-carboxylic acid. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal – Material Science Research India [materialsciencejournal.org]
- 3. researchgate.net [researchgate.net]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation [ipindexing.com]
- 6. journaljpri.com [journaljpri.com]
A Comparative Guide to Steric Effects in Catalysis: 6-tert-Butyl vs. 6-Methyl Pyrimidine Derivatives
Introduction: The Critical Role of Steric Hindrance in Catalyst Design
In the intricate world of homogeneous catalysis, the ligand surrounding a metal center is not merely a spectator. It is a master controller, dictating the catalyst's activity, selectivity, and stability. Among the most powerful tools for tuning a ligand's properties are steric effects, which arise from the spatial arrangement of atoms and the repulsive forces between electron clouds when they are forced into close proximity.[1][2] The pyrimidine scaffold, a nitrogen-containing heterocycle, is a privileged structure in numerous catalytic systems due to its versatile coordination chemistry and electronic properties.[3][4][5]
This guide provides an in-depth comparison of two common substituents at the 6-position of the pyrimidine ring: the sterically demanding tert-butyl group and the smaller methyl group. By understanding how the sheer size of these groups influences the catalytic microenvironment, researchers can make more informed decisions in catalyst design, leading to more efficient and selective chemical transformations. We will explore the fundamental structural differences, analyze their impact on catalytic performance with supporting data, and provide practical experimental protocols for their evaluation.
Part 1: Fundamental Properties - A Tale of Two Substituents
The primary distinction between the tert-butyl and methyl groups lies in their steric profiles. While both are alkyl groups and act as electron-donators through inductive effects, their spatial demands are vastly different.
1.1. Quantifying Steric Bulk: The A-Value
A useful metric for quantifying the steric bulk of a substituent is the conformational A-value, which measures the energy penalty for a group to occupy an axial position on a cyclohexane ring.[2][6]
-
The tert-butyl group possesses one of the largest A-values (approx. 4.9 kcal/mol), a consequence of its three methyl groups projecting from a central quaternary carbon.[6][7] This immense bulk effectively "locks" conformations and creates a significant zone of steric hindrance around its point of attachment.[6][7]
-
The methyl group is considerably smaller, with an A-value of approximately 1.74 kcal/mol.[2] While not insignificant, its steric influence is far more modest.
This dramatic difference in spatial requirement is the primary driver of the observed variations in catalytic behavior.
Caption: 2D structures of 6-methylpyrimidine and 6-tert-butylpyrimidine.
1.2. Electronic Effects: A Secondary Consideration
Both methyl and tert-butyl groups are weakly electron-donating. The tert-butyl group has a slightly stronger inductive effect. However, in the context of ligand modification for catalysis, these minor electronic differences are often overshadowed by the profound impact of their disparate steric profiles.[8][9] The focus of our comparison will therefore remain on the steric consequences.
Part 2: Impact on Catalytic Performance
The choice between a 6-tert-butyl and a 6-methyl substituent on a pyrimidine-based ligand can have a cascading effect on the entire catalytic cycle. These effects are most prominently observed in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a cornerstone of modern synthesis for forming carbon-nitrogen bonds.[10][11][12]
2.1. Coordination Geometry and Catalyst Stability
The size of the substituent adjacent to a coordinating nitrogen atom directly influences how the ligand binds to the metal center.
-
6-Methyl Derivatives: The smaller methyl group allows for greater flexibility around the metal center. This can permit the coordination of multiple ligands or bulkier substrates, but may also lead to the formation of less stable or undesired catalyst species.
-
6-tert-Butyl Derivatives: The bulky tert-butyl group acts as a "steric shield," effectively protecting the metal center.[7] This can prevent the formation of inactive catalyst dimers and often favors the formation of highly active, monoligated metal species, which are crucial intermediates in many cross-coupling reactions.[13] This steric buttressing can significantly enhance catalyst stability and longevity.
Caption: Influence of substituent size on catalyst properties and outcomes.
2.2. The Rate-Determining Step: Oxidative Addition vs. Reductive Elimination
In the Buchwald-Hartwig amination cycle, two key steps are often rate-determining:
-
Oxidative Addition: The aryl halide adds to the Pd(0) center.
-
Reductive Elimination: The C-N bond is formed, releasing the product from the Pd(II) center.[12]
The steric profile of the ligand plays a crucial role in balancing the rates of these two steps.
-
With a 6-methyl pyrimidine ligand, the less congested metal center can facilitate faster oxidative addition, especially with hindered aryl halides. However, the subsequent reductive elimination step might be slower.
-
The 6-tert-butyl pyrimidine ligand creates significant steric pressure around the metal. While this can slightly impede the initial oxidative addition of very bulky substrates, it dramatically accelerates the product-forming reductive elimination step. This is often the key to achieving high turnover numbers, as it quickly frees the catalyst to re-enter the cycle.
2.3. Comparative Performance Data
While direct, side-by-side published data for 6-methyl vs. 6-tert-butyl pyrimidine ligands is specialized, we can extrapolate from well-established principles in ligand design for palladium catalysis. The following table presents hypothetical but representative data for a Buchwald-Hartwig amination of 4-chlorotoluene with aniline, illustrating the expected performance trade-offs.
| Ligand Substituent | Oxidative Addition Rate | Reductive Elimination Rate | Overall Yield (Aryl Chloride) | Overall Yield (Aryl Bromide) |
| 6-Methyl | Moderate-Fast | Moderate | 65% | 95% |
| 6-tert-Butyl | Moderate | Very Fast | 92% | 98% |
Analysis: The 6-tert-butyl derivative is expected to be a superior ligand, particularly for challenging substrates like aryl chlorides. Its ability to promote the difficult reductive elimination step leads to a much higher overall yield. The 6-methyl derivative is still effective, especially with more reactive aryl bromides, but its performance drops with less reactive coupling partners.
Part 3: Experimental Protocol - Evaluating Ligand Performance
To provide a self-validating framework, we describe a standard protocol for a Buchwald-Hartwig amination reaction. This allows researchers to directly compare the performance of their custom-synthesized 6-methyl- and 6-tert-butyl-pyrimidine-based ligands.
Objective: To compare the catalytic efficiency of Pd complexes with 6-methyl- and 6-tert-butyl-pyrimidine-phosphine ligands in the amination of 4-chlorotoluene with morpholine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
6-substituted-pyrimidine phosphine ligand (e.g., 2-(dicyclohexylphosphino)-6-methylpyrimidine)
-
4-chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (solvent)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for air-sensitive reactions
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd(OAc)₂ (1 mol%) and the pyrimidine-phosphine ligand (1.2 mol%) to a vial. Add a portion of the toluene and stir for 30 minutes.
-
Reaction Setup: To a separate oven-dried reaction vial, add sodium tert-butoxide (1.4 equivalents) and 4-chlorotoluene (1.0 equivalent).
-
Addition of Reagents: Add the pre-formed catalyst solution to the vial containing the base and aryl halide. Finally, add morpholine (1.2 equivalents) via syringe.
-
Reaction Conditions: Seal the vial, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.
-
Monitoring and Workup: Stir the reaction for 12-24 hours. Monitor progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with ethyl acetate.
-
Analysis: Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography. Calculate the isolated yield and compare the results from the two different ligands.
Caption: Standard experimental workflow for ligand performance evaluation.
Part 4: Mechanistic Insights
The steric influence of the 6-substituent is best understood by visualizing its role within the catalytic cycle.
Caption: The Buchwald-Hartwig catalytic cycle with key points of steric influence.
As the diagram illustrates, the tert-butyl group's primary role is to create steric congestion in the amido-complex (Ar-Pd(II)-NR'R''(L)). This destabilizes the complex relative to the products, lowering the activation energy for reductive elimination and accelerating the release of the desired aryl amine. This acceleration is often the deciding factor in achieving high catalytic efficiency.
Conclusion
The choice between a 6-tert-butyl and a 6-methyl substituent on a pyrimidine ligand is a classic example of the steric tuning that is fundamental to modern catalyst development.
-
6-Methyl-pyrimidine derivatives serve as effective, general-purpose ligands, offering a balance of activity and accessibility. They are often sufficient for reactions involving highly reactive substrates.
-
6-tert-Butyl-pyrimidine derivatives represent a more specialized and powerful class of ligands. The significant steric bulk is a strategic design element used to enhance catalyst stability, prevent the formation of inactive species, and, most importantly, accelerate the rate-limiting reductive elimination step in many cross-coupling reactions. This makes them the preferred choice for challenging transformations involving less reactive substrates or when exceptionally high turnovers are required.
Ultimately, the optimal choice is application-dependent. By understanding the causal relationships between steric bulk and catalytic performance, researchers are empowered to select or design the ideal ligand to meet the specific demands of their synthetic challenges.
References
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Steric effect. Available from: [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Published 2023-01-12. Available from: [Link]
-
PubMed. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Published 2026-01-23. Available from: [Link]
-
Bentham Science. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Published 2024-03-01. Available from: [Link]
-
ResearchGate. SSA-assisted catalytic synthesis of pyrimidine derivatives. Available from: [Link]
-
RSC Publishing. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Published 2023-04-14. Available from: [Link]
-
ResearchSpace. Effect of substituent structure on pyrimidine electrophilic substitution. Published 2007. Available from: [Link]
-
ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. Available from: [Link]
-
ACS Publications. Catalytic Synthesis of Luminescent Pyrimidines via Acceptor-less Dehydrogenative Coupling. Published 2020-10-23. Available from: [Link]
-
Wikipedia. Steric effects. Available from: [Link]
-
Grokipedia. Xantphos. Available from: [Link]
-
ACS Publications. Assessing the Impact of Electronic and Steric Tuning of the Ligand in the Spin State and Catalytic Oxidation Ability of the Fe II (Pytacn) Family of Complexes. Published 2013-07-31. Available from: [Link]
-
MDPI. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Published 2023-04-27. Available from: [Link]
-
PMC. Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. Available from: [Link]
-
RSC Publishing. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. Published 2022-07-08. Available from: [Link]
-
Wikipedia. Xantphos. Available from: [Link]
-
ACS Publications. Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Published 2022-02-23. Available from: [Link]
-
PMC. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
RSC Publishing. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Published 2017-12-12. Available from: [Link]
-
Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Published 2014-07-01. Available from: [Link]
-
Reddit. Confused: Why is tert-butoxide more sterically hindered compared to the ethoxide ion here? There are 3 methyl groups on the molecule on the right, making the atom more congested than the left, correct? Published 2021-08-17. Available from: [Link]
-
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Published 2021-08-16. Available from: [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available from: [Link]
-
ResearchGate. Cationic iridium complexes of the Xantphos ligand. Flexible coordination modes and the isolation of the hydride insertion product with an alkene. Available from: [Link]
-
Te Herenga Waka. Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands. Published 2021-11-15. Available from: [Link]
-
PMC. Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds. Available from: [Link]
-
ACS Publications. Sterically Hindered and Electron-Deficient 2,4,6-Tri-tert-butylpyrimidinium as a π-Lewis Acid Toward Organocatalytic Silyl Protection of Carbohydrates Using Trialkyl/aryl Silanes. Published 2025-06-09. Available from: [Link]
-
ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Published 2024-01-16. Available from: [Link]
-
PubMed. Sterically Hindered and Electron-Deficient 2,4,6-Tri- tert-butylpyrimidinium as a π-Lewis Acid Toward Organocatalytic Silyl Protection of Carbohydrates Using Trialkyl/aryl Silanes. Published 2025-06-20. Available from: [Link]
-
eScholarship. Attractive Noncovalent Interactions versus Steric Confinement in Asymmetric Supramolecular Catalysis. Published 2025-12-27. Available from: [Link]
Sources
- 1. Illustrated Glossary of Organic Chemistry - Steric effect [chem.ucla.edu]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Thermodynamic stability of 2-methyl vs 2-unsubstituted pyrimidine-4-carboxylates
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methyl vs. 2-Unsubstituted Pyrimidine-4-Carboxylates
For researchers, scientists, and drug development professionals, understanding the intrinsic properties of molecular scaffolds is paramount to designing effective and stable therapeutic agents. Pyrimidine-4-carboxylates are a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] The substitution pattern on the pyrimidine ring can dramatically influence the molecule's electronic properties, reactivity, and, crucially, its thermodynamic stability.[2][3] This guide provides a comprehensive comparison of the thermodynamic stability of 2-methyl-pyrimidine-4-carboxylate and its 2-unsubstituted counterpart, pyrimidine-4-carboxylate. We will delve into the theoretical underpinnings of their stability, present detailed experimental protocols for their synthesis and analysis, and discuss the expected outcomes based on established chemical principles.
Theoretical Framework: The Influence of the 2-Methyl Group
The introduction of a methyl group at the 2-position of the pyrimidine-4-carboxylate core is anticipated to impact its thermodynamic stability through a combination of electronic and steric effects.
1.1. Electronic Effects
The methyl group is a well-known electron-donating group (EDG) through an inductive effect (+I).[4] This donation of electron density to the electron-deficient pyrimidine ring is expected to have a stabilizing effect.[2] The increased electron density can lead to a more stabilized aromatic system.[2][5] This principle has been observed in various aromatic systems where electron-donating substituents enhance stability.[2]
1.2. Steric Effects
While electronically favorable, the methyl group also introduces steric bulk at the 2-position. This steric hindrance could potentially lead to subtle conformational changes in the molecule. However, given the relatively small size of the methyl group, significant destabilizing steric interactions are not anticipated in the ground state of the isolated molecule. The impact of steric hindrance might be more pronounced in intermolecular interactions within a crystal lattice or in solution.[6]
1.3. Computational Insights
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the thermodynamic properties of molecules.[3][7] Geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) can provide the Gibbs free energy of the molecules, allowing for a theoretical comparison of their relative stabilities. Such studies can help rationalize experimental findings.[3][8]
Experimental Design for Comparative Stability Analysis
To empirically determine the relative thermodynamic stabilities, a robust experimental workflow is essential. This involves the synthesis of both compounds, followed by their thorough characterization and analysis using thermal methods.
Synthesis and Purification
2.1.1. Synthesis of Pyrimidine-4-carboxylic acid (Unsubstituted)
A common route for the synthesis of pyrimidine-4-carboxylic acid involves the oxidation of a suitable precursor, such as 4-methylpyrimidine.[9][10]
Protocol:
-
Dissolve 4-methylpyrimidine in water.
-
Slowly add a solution of potassium permanganate while maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to 80°C for 1 hour.
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with concentrated HCl to a pH of 2-3.
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a water/methanol mixture to obtain pure pyrimidine-4-carboxylic acid.[9]
2.1.2. Synthesis of 2-Methylpyrimidine-4-carboxylic acid
The synthesis of 2-methylpyrimidine-4-carboxylic acid can be achieved through various methods, including the condensation of an appropriate amidine with a three-carbon fragment or by modification of a pre-existing pyrimidine ring.[11][12][13][14] A plausible route starts from ethyl 2-methylpyrimidine-4-carboxylate, which is then hydrolyzed.
Protocol:
-
Synthesize ethyl 2-methylpyrimidine-4-carboxylate via the reaction of ethyl 4-(dimethylamino)-2-oxo-3-butenoate with acetamidine hydrochloride.[11]
-
Hydrolyze the resulting ester by refluxing with an aqueous solution of sodium hydroxide.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Acidify the solution with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system to obtain pure 2-methylpyrimidine-4-carboxylic acid.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Thermodynamic Stability Analysis
The core of this investigation lies in the direct comparison of the thermal stabilities of the two compounds using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[15][16]
2.3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[17][18][19][20]
Protocol:
-
Calibrate the TGA instrument according to the manufacturer's guidelines.
-
Place a small, accurately weighed sample (3-5 mg) of the compound into an alumina or platinum pan.
-
Heat the sample from ambient temperature to a final temperature of 600°C at a constant heating rate (e.g., 10°C/min).[16]
-
Conduct the experiment under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.[18]
-
Record the mass loss as a function of temperature.
-
The onset temperature of decomposition (T_onset) is a key indicator of thermal stability.[17]
2.3.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, phase transitions, and decomposition enthalpies.[21][22][23]
Protocol:
-
Calibrate the DSC instrument using a certified reference standard (e.g., indium).[24]
-
Accurately weigh a small sample (2-4 mg) into a hermetically sealed aluminum pan.
-
Place an empty, sealed aluminum pan in the reference position.
-
Heat the sample from ambient temperature through its melting point and into the decomposition region at a constant heating rate (e.g., 10°C/min).[24][25]
-
Conduct the experiment under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point (T_m) and the onset of the decomposition exotherm are important parameters.[26]
Expected Results and Discussion
Based on the theoretical considerations, it is hypothesized that the 2-methyl-pyrimidine-4-carboxylate will exhibit greater thermodynamic stability compared to the 2-unsubstituted pyrimidine-4-carboxylate. The following table presents plausible, hypothetical data that would support this hypothesis.
| Compound | Melting Point (T_m) from DSC (°C) | Onset of Decomposition (T_onset) from TGA (°C) |
| Pyrimidine-4-carboxylic acid | ~235-238 | ~250 |
| 2-Methylpyrimidine-4-carboxylic acid | ~245-248 | ~265 |
Discussion of Hypothetical Data:
The higher melting point and onset of decomposition for the 2-methyl derivative would suggest a more stable crystal lattice and greater intrinsic molecular stability.[27] The electron-donating nature of the methyl group likely strengthens the bonds within the pyrimidine ring, requiring more thermal energy to initiate decomposition.[2][4] The increased thermal stability of the 2-methyl analog could be a significant advantage in drug development, potentially leading to a longer shelf-life and improved formulation stability.[17][19]
Visualizing the Workflow and Rationale
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative stability analysis.
Conceptual Diagram of Electronic Effects
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. ijcrt.org [ijcrt.org]
- 3. chemical.journalspub.info [chemical.journalspub.info]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidine synthesis [organic-chemistry.org]
- 13. 2-Methylpyrimidine-4-carboxylic acid | 13627-49-1 [sigmaaldrich.com]
- 14. 2-Methyl-4-pyrimidinecarboxylic acid | C6H6N2O2 | CID 18676097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. improvedpharma.com [improvedpharma.com]
- 17. veeprho.com [veeprho.com]
- 18. Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs - Nucleic Acid Formulation - CD Formulation [formulationbio.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. aurigaresearch.com [aurigaresearch.com]
- 21. appropedia.org [appropedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 24. tainstruments.com [tainstruments.com]
- 25. alan-cooper.org.uk [alan-cooper.org.uk]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate proper disposal procedures
As a Senior Application Scientist, I approach chemical management not merely as a regulatory hurdle, but as an integral component of scientific integrity. Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate is a highly functionalized pyrimidine derivative. Because it serves as a critical bioactive scaffold in the synthesis of kinase inhibitors and antiproliferative agents[1], it must be managed with the assumption of potent biological activity.
Proper disposal is dictated by the molecule's specific physicochemical properties. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) standards[2].
Physicochemical Profiling & Hazard Causality
To safely manage a chemical, we must first understand why it behaves the way it does. The disposal protocols for Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate are driven by three structural features:
-
The Pyrimidine Core (Nitrogenous Hazard): The basic nitrogen atoms within the pyrimidine ring dictate its waste categorization. Standard combustion of nitrogenous organics releases toxic nitrogen oxides (NOx)[3]. Therefore, this compound cannot be disposed of via standard solid waste or drain disposal; it requires high-temperature incineration at a Treatment, Storage, and Disposal Facility (TSDF) equipped with alkaline exhaust scrubbers[4].
-
The tert-Butyl Group (Environmental Persistence): The bulky tert-butyl group at position 6 imparts significant lipophilicity and steric hindrance. This makes the molecule resistant to rapid environmental degradation, meaning any release into the water supply poses a long-term contamination risk.
-
The Ethyl Ester Moiety (Reactivity): The ester group at position 4 is susceptible to hydrolysis. If inadvertently mixed with strong acids or bases in a generic waste carboy, it can undergo exothermic hydrolysis, potentially leading to dangerous pressure buildup and container rupture[1].
Hazard Summary & Waste Segregation
Before initiating any workflow, establish strict segregation boundaries. Never mix this compound with incompatible chemical streams.
Table 1: Hazard Summary & Required PPE
| Parameter | Specification / Requirement | Causality / Rationale |
| Primary Hazard | Bioactive Research Chemical / Irritant | Mimics endogenous pteridine metabolites; potential unknown chronic toxicity[1]. |
| Respiratory Protection | Fume Hood (Face velocity >100 fpm) | Prevents inhalation of aerosolized powders during weighing or transfer. |
| Dermal Protection | Nitrile Gloves (Double-gloving recommended) | Prevents transdermal absorption of lipophilic scaffolds. |
| Storage Conditions | 2–8°C, Inert Atmosphere (Argon/N2) | Prevents ambient moisture from hydrolyzing the ester moiety[1]. |
Table 2: Waste Segregation Compatibility
| Waste Stream Category | Compatibility | Action / Rationale |
| Nitrogenous Organics | Highly Compatible | Primary disposal stream. Groups NOx-generating compounds together for specialized incineration[5]. |
| Halogenated Solvents | Moderately Compatible | Acceptable if dissolved in DCM/Chloroform, but increases disposal costs. |
| Strong Acids/Bases | Incompatible | Causes ester hydrolysis and potential pressure buildup[1]. |
| Strong Oxidizers | Incompatible | Risk of violent, uncontrolled oxidation of the alkyl groups. |
Step-by-Step Disposal Methodologies
The following protocols establish a "cradle-to-grave" system. Every step includes a validation check to ensure the chain of custody and chemical stability remain intact.
Protocol A: Routine Laboratory Disposal (RCRA Compliance)
Objective: Safely transfer the compound from the benchtop to final destruction without environmental release.
-
Container Selection: Select a high-density polyethylene (HDPE) or glass waste container. Validation Check: Inspect the container for prior residues or micro-fractures.
-
Waste Segregation: Designate the container specifically for "Nitrogenous Organic Waste." Do not add aqueous or acidic waste to this container[5].
-
Transfer and Accumulation:
-
Transfer the waste (solid or dissolved in a compatible solvent) into the container inside a fume hood.
-
Cap the container tightly immediately after use. Do not use parafilm or rubber stoppers[5].
-
Validation Check: Ensure the container is filled to NO MORE than 80% capacity to allow for vapor expansion[5].
-
-
RCRA Labeling: Attach a hazardous waste label immediately upon the first drop of waste entering the container. List "Ethyl 6-tert-butyl-2-methylpyrimidine-4-carboxylate" and the solvent used.
-
Satellite Accumulation Area (SAA) Storage: Place the container in a designated SAA with secondary containment (e.g., a chemically resistant tray) to capture potential leaks[6].
-
EHS Transfer: Submit a Chemical Waste Log to your Environmental Health and Safety (EHS) office. Critical Limit: Waste must not remain in the SAA for more than 180 days (or 9 months depending on specific institutional RCRA status)[5][7].
Caption: Cradle-to-Grave Waste Management Workflow for Nitrogenous Organics.
Protocol B: Spill Response & Decontamination
Objective: Rapidly neutralize and contain accidental benchtop or floor spills.
-
Isolation: Immediately halt work. If aerosolized powder is present, ensure the fume hood is operating at maximum capacity and evacuate the immediate vicinity.
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Combustible absorbents like sawdust can react with organic residues.
-
Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty plastic bag or solid hazardous waste container.
-
Decontamination: Wash the affected surface with a mild alkaline detergent and water. The lipophilic tert-butyl group resists pure water; the detergent is required to solubilize the residue. Collect all rinsate as hazardous waste.
The Final Destruction Pathway
Once EHS transports the material to an EPA-approved TSDF, it undergoes controlled destruction. Understanding this process reinforces why we do not pour organics down the drain[5].
Because of the pyrimidine ring, the compound is subjected to thermal cleavage at temperatures exceeding 1000°C. The resulting exhaust gases (which include NOx) are then passed through an alkaline scrubber to neutralize the acids before safe atmospheric release[3].
Caption: Thermal Degradation and NOx Scrubbing Pathway during Incineration.
References
-
Guidechem. "4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid" (Safety and Handling of Pyrimidine Derivatives). Available at: 1[1]
-
AdventHealth University. "Hazardous Waste Management Manual." Available at:6[6]
-
Shimadzu Scientific Instruments. "Resource Conservation and Recovery Act (RCRA)." Available at: 2[2]
-
New College of Florida. "Program for the Management and Disposal of Hazardous Wastes." Available at: 7[7]
-
US Environmental Protection Agency. "Typical Wastes Generated by Industry Sectors." Available at: 4[4]
-
USC Environmental Health & Safety. "Chemical Waste." Available at: 5[5]
-
Environmental Protection Agency (Ireland). "BAT Guidance Note on Best Available Techniques for the Manufacture of Organic Chemicals." Available at: 3[3]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
